1,3-Dihydroxy-2,4-diprenylacridone
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1,3-dihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C23H25NO3/c1-13(2)9-11-16-20-19(22(26)15-7-5-6-8-18(15)24-20)23(27)17(21(16)25)12-10-14(3)4/h5-10,25,27H,11-12H2,1-4H3,(H,24,26) |
InChI Key |
YJXSGTZSGZPDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=CC=CC=C3N2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Source and Isolation of 1,3-Dihydroxy-2,4-diprenylacridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the acridone (B373769) alkaloid, 1,3-Dihydroxy-2,4-diprenylacridone. This document details the primary plant source, outlines a detailed experimental protocol for its extraction and purification, and presents relevant quantitative and spectroscopic data.
Natural Source
This compound is a prenylated acridone alkaloid found in plants of the Rutaceae family. The primary documented natural source for this compound and its close structural analogs is Atalantia buxifolia (Poir.) Oliv., also known by its synonym Severinia buxifolia (Poir.) Ten.[1][2]. This species is a flowering plant in the citrus family, Rutaceae, and is known to produce a rich diversity of acridone alkaloids. Different parts of the plant, including the root bark, aerial parts, and branches, have been utilized for the isolation of these compounds[1][3][4][5].
Experimental Protocols
The isolation of this compound and related acridone alkaloids from Atalantia buxifolia involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating acridone alkaloids from this plant source[1][2].
Plant Material Collection and Preparation
-
Collection: The root bark of Atalantia buxifolia is collected.
-
Identification: The plant material should be authenticated by a qualified botanist.
-
Preparation: The collected root bark is air-dried in the shade and then coarsely powdered using a mechanical grinder.
Extraction
-
The powdered root bark is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
Fractionation
-
The crude methanol extract is suspended in water (H₂O) and partitioned successively with chloroform (B151607) (CHCl₃).
-
The chloroform-soluble fraction, which is enriched with acridone alkaloids, is collected and concentrated.
Chromatographic Isolation and Purification
The chloroform fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The chloroform extract is adsorbed onto silica gel and applied to a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp for visualization of acridone alkaloids, which typically fluoresce.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Fractions containing compounds with similar TLC profiles to the target compound are further purified using preparative TLC on silica gel plates.
-
A suitable solvent system, such as n-hexane-EtOAc or chloroform-acetone, is used for development.
-
-
Recrystallization:
-
The isolated compound is further purified by recrystallization from a suitable solvent system (e.g., methanol or acetone) to yield pure crystals of this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₇NO₃ | N/A |
| Molecular Weight | 389.49 g/mol | N/A |
| Appearance | Yellow needles | [1] |
| Melting Point | 155-157 °C (for a similar diprenylated acridone) | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound and related compounds is determined using a combination of spectroscopic methods[1][2][4].
-
UV Spectroscopy: Acridone alkaloids exhibit characteristic UV absorption maxima around λmax 225, 278, 326, and 425 nm[1].
-
IR Spectroscopy: The infrared spectrum shows a characteristic absorption band for the carbonyl group (C=O) of the acridone skeleton around νmax 1608 cm⁻¹[1].
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic protons, the hydroxyl groups (often chelated, appearing at a downfield shift), and the two prenyl (3-methylbut-2-enyl) substituents.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the number of carbon atoms and provides information about the chemical environment of each carbon, including the carbonyl carbon and the carbons of the prenyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound[1].
Biological Activity and Signaling Pathways
Acridone alkaloids isolated from Atalantia species have demonstrated a range of biological activities, including cytotoxic, antibacterial, and acetylcholinesterase inhibitory effects[3][6]. Some acridone derivatives have been shown to inhibit cancer cell proliferation through the ERK pathway[6].
Visualizations
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the ERK pathway by an acridone alkaloid.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel alkaloid glycoside isolated from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of 1,3-Dihydroxy-2,4-diprenylacridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydroxy-2,4-diprenylacridone is a naturally occurring acridone (B373769) alkaloid isolated from the plant species Glycosmis pentaphylla. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its characterization, and relevant experimental protocols.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₃ | [1] |
| Molecular Weight | 363.45 g/mol | [1] |
| Appearance | Orange crystalline solid | [1] |
| High-Resolution Mass Spectrometry (HRESIMS) | m/z 364.1907 [M+H]⁺ (Calculated for C₂₃H₂₆NO₃, 364.1907) | [1] |
Spectral Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are critical for confirming the molecular structure.
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 14.80 | s | - | 1-OH |
| 8.25 | dd | 8.0, 1.5 | H-8 |
| 7.62 | ddd | 8.5, 7.0, 1.5 | H-6 |
| 7.30 | d | 8.5 | H-5 |
| 7.17 | ddd | 8.0, 7.0, 1.0 | H-7 |
| 5.32 | t | 7.0 | H-2', H-2'' |
| 4.14 | d | 7.0 | H-1'' |
| 3.49 | d | 7.0 | H-1' |
| 1.87 | s | - | H-4', H-4'' |
| 1.83 | s | - | H-5' |
| 1.76 | s | - | H-5'' |
Data sourced from[1]
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 183.1 | C-9 |
| 164.2 | C-1 |
| 162.5 | C-3 |
| 141.7 | C-4a |
| 139.8 | C-8a |
| 135.0 | C-3', C-3'' |
| 132.3 | C-6 |
| 126.1 | C-8 |
| 122.2 | C-2', C-2'' |
| 121.3 | C-7 |
| 117.6 | C-5 |
| 115.5 | C-9a |
| 114.7 | C-10a |
| 109.8 | C-2 |
| 107.8 | C-4 |
| 28.5 | C-1'' |
| 25.9 | C-5', C-5'' |
| 22.8 | C-1' |
| 18.2 | C-4', C-4'' |
Data sourced from[1]
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of acridone alkaloids from Glycosmis pentaphylla, from which this compound has been identified.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., stem bark, root bark) of Glycosmis pentaphylla is subjected to extraction with a suitable organic solvent, such as methanol, at room temperature for an extended period.[1]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components based on polarity.[1]
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative TLC or HPLC to obtain the pure this compound.[1]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Cytotoxicity Assay (MTT Assay)
While specific cytotoxicity data for this compound is not available in the reviewed literature, the following is a standard protocol used for evaluating the cytotoxic effects of other acridone alkaloids isolated from Glycosmis pentaphylla.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, NALM-6) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]
Biological Activities and Signaling Pathways
Currently, there is a lack of specific published data on the anti-inflammatory, antimicrobial activities, and the modulation of signaling pathways by this compound. However, crude extracts of Glycosmis pentaphylla and other isolated acridone alkaloids have demonstrated various biological activities, including cytotoxicity against cancer cell lines.[2] Further research is warranted to elucidate the full pharmacological profile of this specific compound.
Conclusion
This compound is a structurally characterized acridone alkaloid with potential for further investigation in drug discovery and development. This guide provides the foundational chemical and analytical information necessary for researchers to undertake such studies. Future research should focus on determining its broader biological activity profile and understanding its mechanism of action at the molecular level.
References
Spectroscopic Data and Characterization of 1,3-Dihydroxy-2,4-diprenylacridone and Related Acridone Alkaloids
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the request for spectroscopic data (NMR and MS) for the natural product 1,3-Dihydroxy-2,4-diprenylacridone. Following a comprehensive search of available scientific literature and spectral databases, it has been determined that specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not presently published or publicly available. The compound is listed by chemical suppliers, and its CAS number is 1205687-48-4[1].
In lieu of data for the specific compound of interest, this guide provides a detailed overview of spectroscopic data from structurally related and analogous prenylated acridone (B373769) alkaloids. This information is intended to serve as a valuable reference for researchers working with this class of compounds. The data presented is sourced from peer-reviewed studies on acridone alkaloids isolated from various plant species, notably from the genera Atalantia and Citrus.
Spectroscopic Data of Analogous Prenylated Acridone Alkaloids
The following tables summarize the ¹H and ¹³C NMR data for selected prenylated acridone alkaloids that share key structural features with this compound. These compounds provide insight into the expected spectral characteristics of this chemical class.
Table 1: ¹H NMR Data of Selected Acridone Alkaloids
| Compound | H-2 | H-5 | H-6 | H-7 | H-8 | Prenyl Protons | Reference |
| Buxifoliadine (from Atalantia buxifolia) | 6.19 (s) | 7.95 (d, 8.8) | 7.25 (t, 8.0) | 7.65 (t, 8.0) | 7.45 (d, 8.8) | 1.65 (s, 3H), 1.78 (s, 3H), 3.45 (d, 7.2, 2H), 5.20 (t, 7.2, 1H) | [2] |
| Citruscridone (from Citrus reticulata) | 6.25 (s) | 7.98 (d, 8.5) | 7.28 (t, 7.5) | 7.68 (t, 7.5) | 7.49 (d, 8.5) | 1.68 (s, 6H), 3.50 (d, 7.0, 2H), 5.25 (t, 7.0, 1H) | [3] |
| Reticarcidone A (from Citrus reticulata) | - | 7.89 (d, 8.7) | 7.21 (t, 7.8) | 7.58 (t, 7.8) | 7.39 (d, 8.7) | 1.45 (s, 6H), 5.60 (d, 10.0, 1H), 6.70 (d, 10.0, 1H) | [4][5] |
Table 2: ¹³C NMR Data of Selected Acridone Alkaloids
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-5a | C-6 | C-7 | C-8 | C-8a | C-9 | C-9a | C-10a | Prenyl Carbons | Reference |
| Buxifoliadine | 162.5 | 105.1 | 165.2 | 108.1 | 148.5 | 126.1 | 121.5 | 121.3 | 132.8 | 115.5 | 141.2 | 182.1 | 102.5 | 140.8 | 22.5, 17.9, 25.7, 122.3, 131.8 | [2] |
| Citruscridone | 163.1 | 105.5 | 165.8 | 108.4 | 148.2 | 126.5 | 121.2 | 121.8 | 133.1 | 115.8 | 141.5 | 182.5 | 102.8 | 141.0 | 22.8, 18.1, 25.9, 122.7, 132.0 | [3] |
| Reticarcidone A | 160.1 | 106.2 | 164.5 | 107.9 | 147.9 | 125.8 | 120.9 | 121.5 | 132.5 | 115.2 | 140.9 | 181.8 | 102.2 | 140.5 | 28.5 (2C), 78.1, 115.9, 128.1 | [4][5] |
Mass Spectrometry of Acridone Alkaloids
High-resolution mass spectrometry (HRMS) is a critical tool for the structure elucidation of acridone alkaloids. The fragmentation patterns are highly dependent on the nature and position of substituents on the acridone core. Electron ionization (EI) mass spectra of acridone alkaloids typically show a pronounced molecular ion peak (M+), which is characteristic of aromatic systems. The fragmentation of prenyl groups often involves cleavage of the side chain, leading to characteristic losses.
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of NMR and MS data for acridone alkaloids, based on the protocols described in the cited literature[2][3][4][5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C.
-
Data Acquisition:
-
¹H NMR spectra are acquired with a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired with a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans.
-
2D NMR experiments, including COSY, HSQC, and HMBC, are often performed to aid in the complete assignment of proton and carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Mass spectra are acquired in positive or negative ion mode, depending on the compound's properties.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. The high-resolution data allows for the determination of the elemental composition of the ions.
-
Logical Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of novel natural products like acridone alkaloids from a plant source.
Caption: Workflow for Natural Product Isolation and Characterization.
This guide, while not providing the direct spectroscopic data for this compound, offers a comprehensive overview of the analytical techniques and representative data for closely related compounds. This information is intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New acridone from the wood of Citrus reticulata Blanco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Acridone alkaloids and flavones from the leaves of Citrus reticulata - figshare - Figshare [figshare.com]
- 5. Acridone alkaloids and flavones from the leaves of Citrus reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1,3-Dihydroxy-2,4-diprenylacridone (CAS 1205687-48-4)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 1,3-Dihydroxy-2,4-diprenylacridone (CAS 1205687-48-4)
Introduction
This compound, identified by the CAS number 1205687-48-4, is a natural product belonging to the acridone (B373769) alkaloid class of compounds.[1][2][3][4] Acridone alkaloids are a well-established family of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, intended to support research and drug development endeavors.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 1205687-48-4 | [1][2][3][4] |
| Molecular Formula | C23H25NO3 | [1] |
| Molecular Weight | 363.45 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Purity | Typically ≥98% (as per supplier data) | [1] |
Biological Context: The Acridone Alkaloids
While specific research on this compound is limited in publicly accessible literature, the broader class of acridone alkaloids has been the subject of extensive scientific investigation. Understanding the general properties of this class provides a valuable framework for predicting the potential activities of this specific compound.
Acridone alkaloids are known to exhibit a wide range of pharmacological effects, including:
-
Antimicrobial and Antiparasitic Activity: Many acridone alkaloids have demonstrated efficacy against various bacteria, fungi, and parasites.
-
Anticancer and Cytotoxic Properties: Certain acridone alkaloids, such as acronycin, have been investigated for their ability to inhibit cell division and are considered potential anticancer agents.
-
Anti-inflammatory Effects: Some members of this class have shown promise in modulating inflammatory pathways.
-
Enzyme Inhibition: Acridone alkaloids have been identified as inhibitors of various enzymes, suggesting their potential to modulate specific biological pathways.
Given its structural similarity to other biologically active acridone alkaloids, it is plausible that this compound may possess one or more of these properties. However, without specific experimental data, this remains speculative.
Postulated Signaling Pathways and Mechanisms of Action
Based on the known activities of related acridone alkaloids, we can hypothesize potential signaling pathways that this compound might modulate. It is crucial to emphasize that the following diagram represents a generalized and hypothetical workflow for investigating the biological activity of a novel acridone alkaloid and is not based on specific experimental data for the compound .
Figure 1. A hypothetical experimental workflow for the biological characterization of this compound.
Proposed Experimental Protocols
The following are generalized protocols that could be adapted for the initial investigation of this compound. These are based on standard methodologies for the evaluation of novel chemical entities.
4.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4.2. In Vitro Kinase Inhibition Assay
-
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at the recommended temperature and time.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Determine the percentage of kinase inhibition by the compound compared to a no-compound control.
-
Data Presentation
Currently, there is no publicly available quantitative data from experimental studies on this compound. Should research be undertaken, we recommend the following tabular format for clear and concise data presentation:
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| e.g., MCF-7 | Data | Data |
| e.g., A549 | Data | Data |
| e.g., HeLa | Data | Data |
Table 2: Kinase Inhibitory Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| e.g., EGFR | Data |
| e.g., VEGFR2 | Data |
| e.g., SRC | Data |
Conclusion and Future Directions
This compound is a member of the pharmacologically significant acridone alkaloid family. While its specific biological activities have not been reported in the available literature, its chemical structure suggests potential for further investigation. The immediate research priorities should be to perform broad biological screening to identify any cytotoxic, enzyme inhibitory, or antimicrobial effects. Positive results from these initial screens would warrant more in-depth mechanistic studies to elucidate its mode of action and potential as a therapeutic lead compound. The experimental protocols and data presentation formats outlined in this guide provide a foundational framework for such research.
References
The Multifaceted Biological Activities of Diprenylated Acridone Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of diprenylated acridone (B373769) alkaloids, detailing experimental methodologies and implicated signaling pathways.
Introduction
Diprenylated acridone alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a tricyclic acridone core substituted with one or more prenyl groups, have demonstrated promising potential in the fields of oncology, immunology, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of diprenylated acridone alkaloids, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols for key assays and a visual representation of the implicated signaling pathways are presented to facilitate further research and drug development in this area.
Cytotoxic and Anticancer Activity
A substantial body of research has highlighted the potent cytotoxic effects of diprenylated acridone alkaloids against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways involved in cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various diprenylated acridone alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented in Table 1.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Buxifoliadine E | LNCaP (Prostate) | 43.10 | [1] |
| HepG2 (Hepatoblastoma) | 41.36 | [1] | |
| HT29 (Colorectal) | 64.60 | [1] | |
| SHSY5Y (Neuroblastoma) | 96.27 | [1] | |
| 1-hydroxy-4-methoxy-10-methylacridone | HCT116 (p53-/-) (Colon) | 6.78 | [2] |
| MDA-MB-231-pcDNA (Breast) | 106.47 | [2] | |
| Norevoxanthine | U87MG.ΔEGFR (Glioblastoma) | 5.72 | [2] |
| CCRF-CEM (Leukemia) | 137.62 | [2] | |
| Evoxanthine | HCT116 (p53+/+) (Colon) | 6.11 | [2] |
| HepG2 (Hepatocellular) | 80.99 | [2] | |
| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (Breast) | 3.38 | [2] |
| CEM/ADR5000 (Leukemia) | 58.10 | [2] | |
| Glycomontamine A | Hela (Cervical) | 17.6 | [3] |
| NALM-6 (Leukemia) | 16.5 | [3] | |
| Glycomontamine B | T47D (Breast) | 17.4 | [3] |
| NALM-6 (Leukemia) | 9.3 | [3] | |
| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [4] |
| LNCaP (Prostate) | 21.1 µg/mL | [4] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic activity of diprenylated acridone alkaloids.
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diprenylated acridone alkaloid and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is similar to the MTT assay but utilizes a water-soluble formazan, simplifying the procedure.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
This fluorescent assay measures the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by viable cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine cell viability and IC50 values based on fluorescence intensity relative to the control.
Signaling Pathways in Anticancer Activity
Diprenylated acridone alkaloids often exert their anticancer effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a frequent target.
Workflow for Western Blot Analysis of Signaling Proteins.
Some diprenylated acridone alkaloids have been shown to inhibit the proliferation of cancer cells by suppressing the ERK signaling pathway. This can lead to the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[1]
Inhibition of the ERK Signaling Pathway.
Anti-inflammatory Activity
Diprenylated acridone alkaloids have also demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes and mediators in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these alkaloids is typically assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by their capacity to prevent protein denaturation.
| Alkaloid/Extract | Assay | IC50 (µM) | Reference |
| Kratom Alkaloid Extract | COX-2 Inhibition | < 25 ppm | [5] |
| 5-LOX Inhibition | < 25 ppm | [5] |
Experimental Protocols for Anti-inflammatory Assessment
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heat Denaturation: Heat the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value. A known anti-inflammatory drug like diclofenac (B195802) is used as a positive control.
These enzymatic assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively.
-
Enzyme and Substrate Preparation: Prepare solutions of the COX or LOX enzyme and their respective substrates (e.g., arachidonic acid).
-
Incubation with Compound: Pre-incubate the enzyme with various concentrations of the diprenylated acridone alkaloid.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Product Detection: Measure the formation of the enzymatic product using a suitable method, such as spectrophotometry or enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Inhibition of Pro-inflammatory Mediators.
Antimicrobial Activity
Several diprenylated acridone alkaloids have exhibited promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Normelicopidine | Plasmodium falciparum (Dd2) | 18.9 (as µg/mL) | [4] |
| Various Prenylated Flavonoids (for comparison) | Staphylococcus aureus (MRSA) | 6 - >100 | [6] |
Experimental Protocol for Antimicrobial Assessment
This method is widely used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the diprenylated acridone alkaloid in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Diprenylated acridone alkaloids represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their diverse mechanisms of action, make them compelling candidates for further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers and drug development professionals to advance the study of these promising compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting in vivo efficacy studies to fully realize the therapeutic potential of diprenylated acridone alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new acridone alkaloids from Glycosmis lanceolata (Blume) D.Dietr. and their cytotoxic effects on tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 1,3-Dihydroxy-2,4-diprenylacridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dihydroxy-2,4-diprenylacridone, a prenylated acridone (B373769) alkaloid, has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic applications. While direct, in-depth studies on its specific mechanism of action are nascent, a compelling hypothesis can be formulated based on the well-documented biological activities of structurally similar acridone derivatives. This technical guide synthesizes the available preclinical data on analogous compounds to propose a multi-faceted mechanism of action for this compound, focusing on its potential as an anticancer and anti-inflammatory agent. We will explore its likely interference with key cellular signaling pathways, its potential for DNA intercalation, and provide detailed experimental protocols for researchers seeking to investigate these hypotheses further.
Introduction
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The addition of prenyl groups to the acridone scaffold, as seen in this compound, often enhances lipophilicity and can significantly modulate biological activity. A structurally analogous compound, 1,3-dihydroxy-10-methyl-2,4-diprenylacridone, has demonstrated a marked inhibitory effect on mouse skin tumor promotion, providing a strong rationale for investigating the therapeutic potential of the titular compound.[1][2] This guide puts forth a working hypothesis for the mechanism of action of this compound, drawing parallels from its chemical relatives.
Hypothesized Mechanism of Action
Based on the existing literature for related prenylated acridones, we hypothesize that this compound exerts its biological effects through a combination of the following mechanisms:
-
Inhibition of Key Signaling Pathways: The compound is likely to modulate critical intracellular signaling cascades that are often dysregulated in cancer and inflammatory conditions. Specifically, we propose its involvement in the inhibition of the PI3K/Akt and ERK signaling pathways.
-
DNA Intercalation: The planar aromatic structure of the acridone core suggests a potential for intercalation into the DNA double helix, thereby disrupting DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.
These proposed mechanisms are not mutually exclusive and may act synergistically to produce the observed biological effects.
Quantitative Data from Structurally Similar Acridone Derivatives
To provide a quantitative context for the hypothesized bioactivities, the following table summarizes the cytotoxic and enzyme inhibitory data for various prenylated acridone derivatives. It is important to note that these values are for analogous compounds and serve as a predictive baseline for this compound.
| Compound Name | Cell Line/Target | Assay Type | IC50 Value (µM) | Reference |
| Buxifoliadine E | HepG2 | Cytotoxicity (WST-8) | 41.36 | [3][4] |
| Buxifoliadine E | LNCaP | Cytotoxicity (WST-8) | 43.10 | [3][4] |
| Buxifoliadine E | HT29 | Cytotoxicity (WST-8) | 64.60 | [3][4] |
| Buxifoliadine E | SH-SY5Y | Cytotoxicity (WST-8) | 96.27 | [3][4] |
| Acridone Derivative 8f | MCF-7 | Cytotoxicity | 4.72 | [5][6][7] |
| Acridone Derivative 8f | MDA-MB-231 | Cytotoxicity | 5.53 | [5][6][7] |
| Acridone Derivative 7f | AKT Kinase | Enzyme Inhibition | 5.38 | [5][6][8] |
| Acridone Derivative 8f | AKT Kinase | Enzyme Inhibition | 6.90 | [5][6][8] |
Proposed Signaling Pathways and Experimental Workflows
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound can inhibit this pathway, leading to apoptosis of cancer cells.
References
- 1. Cancer chemopreventive activity of acridone alkaloids on Epstein-Barr virus activation and two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of N 10 -substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies | SVU [somaiya.edu]
- 7. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 1,3-Dihydroxy-2,4-diprenylacridone: A Technical Guide
This technical guide provides a comprehensive overview of the in silico modeling of 1,3-Dihydroxy-2,4-diprenylacridone, a natural product with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of this acridone (B373769) derivative.
Introduction
This compound is a member of the acridone family of compounds, which are known to exhibit a wide range of biological activities. In silico modeling offers a powerful and cost-effective approach to investigate the potential mechanism of action, pharmacokinetic properties, and toxicity of this compound. This guide outlines a systematic computational workflow for the comprehensive analysis of this compound.
Ligand Preparation and Optimization
A crucial first step in any in silico modeling study is the preparation of a high-quality 3D structure of the ligand.
Experimental Protocol
-
2D Structure Generation: The 2D structure of this compound was sketched using chemical drawing software (e.g., ChemDraw).
-
Conversion to 3D: The 2D structure was converted to a 3D conformation using a structure generation program (e.g., Open Babel).
-
Energy Minimization: The initial 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The minimization was performed until a convergence criterion of 0.01 kcal/(mol·Å) was reached.
-
File Format Conversion: The optimized structure was saved in a standard molecular file format (e.g., .mol2 or .sdf) for use in subsequent docking and simulation studies.
Target Identification and Molecular Docking
Based on the known activities of similar acridone compounds, several potential protein targets were identified for molecular docking studies. These include enzymes and receptors involved in cancer and inflammation.
Experimental Protocol
-
Target Selection: Potential protein targets such as Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) were selected.
-
Protein Preparation: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using molecular modeling software (e.g., AutoDockTools).
-
Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure or through binding pocket prediction algorithms. A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the active site.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligand was docked into the active site of the prepared target proteins. The search algorithm was set to the Lamarckian Genetic Algorithm with 100 runs.
-
Pose Analysis: The resulting docking poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy and favorable interactions with key active site residues was selected for further analysis.
Data Presentation
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | -9.8 | Arg120, Tyr355, Ser530 |
| TNF-α | 2AZ5 | -8.5 | Tyr59, Tyr119, Gln61 |
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using in silico models.
Experimental Protocol
-
Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) were calculated from the optimized 3D structure of the compound.
-
ADMET Prediction: The calculated descriptors were used as input for various predictive models to estimate ADMET properties. The SwissADME and pkCSM web servers were utilized for this purpose.
-
Analysis of Results: The predicted ADMET properties were analyzed to assess the drug-likeness and potential liabilities of the compound.
Data Presentation
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 363.45 g/mol | < 500 g/mol |
| LogP | 4.2 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Lipinski's Rule of Five | 0 violations | 0-1 violations |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Low | Low to Moderate |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk |
Visualizations
Experimental Workflow
Caption: In silico modeling workflow for this compound.
Proposed Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of the acridone.
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 1,3-Dihydroxy-2,4-diprenylacridone
Disclaimer: To date, no specific studies on the in vitro anti-inflammatory activity of 1,3-Dihydroxy-2,4-diprenylacridone have been published. The following application notes and protocols are presented as a general guideline for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of this or structurally related acridone (B373769) derivatives. The methodologies described are based on standard in vitro assays commonly used to assess anti-inflammatory effects of novel compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A key area of drug discovery is the identification of novel compounds that can modulate the inflammatory response. Acridone derivatives have emerged as a class of heterocyclic compounds with a broad spectrum of biological activities, including potential anti-inflammatory effects.[1][2]
This document outlines a series of in vitro protocols to investigate the anti-inflammatory properties of this compound. The proposed assays will assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in a cellular model of inflammation.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | |
| LPS (1 µg/mL) | - | 100 |
| Compound + LPS | 1 | |
| Compound + LPS | 5 | |
| Compound + LPS | 10 | |
| Positive Control (e.g., L-NAME) + LPS |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS (1 µg/mL) | - | |||
| Compound + LPS | 1 | |||
| Compound + LPS | 5 | |||
| Compound + LPS | 10 | |||
| Positive Control (e.g., Dexamethasone) + LPS |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.
-
Objective: To evaluate the effect of this compound on the viability of RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Objective: To determine the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
-
Objective: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., Dexamethasone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Conclusion
The protocols detailed above provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. The data generated from these assays will help to determine the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators. Positive results from these studies would warrant further investigation into the underlying molecular mechanisms of action and in vivo efficacy.
References
- 1. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
Application Notes & Protocols: Determination of Antioxidant Capacity of 1,3-Dihydroxy-2,4-diprenylacridone using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for evaluating the antioxidant capacity of 1,3-Dihydroxy-2,4-diprenylacridone, a natural product of interest in life sciences research[1][2], using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This widely used method is a rapid, simple, and reliable tool for screening the free radical scavenging potential of various compounds[3][4][5].
Introduction to this compound and Antioxidant Activity
This compound belongs to the acridone (B373769) class of compounds, which are known for their diverse biological activities. The antioxidant potential of a compound is its ability to inhibit or delay the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS) and other free radicals. Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous disease states, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.
The DPPH assay is based on the principle that a stable free radical, DPPH, which has a deep purple color, is reduced in the presence of an antioxidant molecule, leading to a color change to a pale yellow. This change in color can be measured spectrophotometrically at approximately 517 nm, and the extent of color change is proportional to the antioxidant capacity of the sample[3][5][6].
Data Presentation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging activity and the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. The results are often compared to a standard antioxidant, such as Ascorbic Acid, Gallic Acid, or Trolox[7][8].
Table 1: Example of DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control (Blank) | 0.650 | 0 |
| 10 | 0.585 | 10.0 |
| 25 | 0.490 | 24.6 |
| 50 | 0.350 | 46.2 |
| 100 | 0.180 | 72.3 |
| 200 | 0.095 | 85.4 |
Table 2: IC50 Values for Antioxidant Activity
| Compound | IC50 (µg/mL) |
| This compound | Calculated from the dose-response curve |
| Ascorbic Acid (Standard) | Experimentally determined |
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol, analytical grade)
-
Ascorbic Acid (or other positive control)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions:
-
DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH powder in methanol in a volumetric flask. This solution should be freshly prepared and kept in the dark to prevent degradation[3][5].
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2[3][5].
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested.
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid in the same manner as the test compound.
Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound and the positive control to separate wells.
-
Blank Preparation: Prepare a blank by adding the solvent used for the test compound to a well.
-
Initiate Reaction: Add a specific volume (e.g., 100 µL) of the DPPH working solution to all wells containing the test compound, positive control, and blank. Mix the contents of the wells thoroughly[9].
-
Incubation: Incubate the microplate in the dark at room temperature for a set period, typically 30 minutes[3][9].
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader[5][9].
Data Analysis:
The percentage of DPPH radical scavenging activity can be calculated using the following formula[9]:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Where:
-
Absorbance of Control is the absorbance of the DPPH solution without the test compound.
-
Absorbance of Sample is the absorbance of the DPPH solution with the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. gentaur.com [gentaur.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
1,3-Dihydroxy-2,4-diprenylacridone: A Compound with Undisclosed Anticancer Potential
Despite a comprehensive search of available scientific literature, no specific studies detailing the effects of 1,3-Dihydroxy-2,4-diprenylacridone on cancer cell lines have been identified. While the broader class of acridone (B373769) alkaloids has shown promise in cancer research, this particular derivative remains uncharacterized in the public domain.
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in the field of oncology. Numerous studies have explored the anticancer properties of various acridone derivatives, revealing their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways involved in tumor growth and survival.
For instance, research on other acridone compounds has demonstrated their ability to target key cellular processes. Some derivatives have been shown to intercalate with DNA, effectively halting replication and transcription in cancer cells. Others have been found to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during cell division. Furthermore, the modulation of signaling pathways such as the ERK and Akt pathways has been identified as a mechanism of action for certain acridone alkaloids, leading to the suppression of tumor growth.
The structure of this compound, featuring a core acridone scaffold with dihydroxy and diprenyl substitutions, suggests potential biological activity. The prenyl groups, in particular, are known to often enhance the lipophilicity and membrane permeability of molecules, which can be advantageous for drug efficacy. The hydroxyl groups may also contribute to interactions with biological targets.
However, without specific experimental data, any discussion of the anticancer effects of this compound remains purely speculative. To ascertain its potential as a therapeutic agent, rigorous in vitro and in vivo studies would be required.
Future Research Directions:
To elucidate the potential role of this compound in cancer therapy, the following experimental workflow would be necessary:
Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.
This workflow would begin with the fundamental steps of synthesizing and purifying the compound, followed by initial screening against a panel of cancer cell lines to determine its cytotoxic effects. Should the compound demonstrate significant activity, further in-depth studies would be necessary to unravel its mechanism of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways. Promising in vitro results would then warrant progression to in vivo studies using animal models to assess efficacy and safety.
Until such studies are conducted and the data is made publicly available, the scientific community cannot provide detailed application notes or protocols for the use of this compound in cancer cell line research. Researchers interested in this specific compound would need to undertake these foundational investigations to contribute to the body of knowledge.
Application Notes and Protocols for Measuring the Effects of 1,3-Dihydroxy-2,4-diprenylacridone on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dihydroxy-2,4-diprenylacridone belongs to the acridone (B373769) class of heterocyclic compounds. Acridine and its derivatives are known for their diverse biological activities, including potential anticancer properties.[1] The planar structure of acridones allows them to intercalate with DNA, potentially influencing cellular processes by interfering with DNA replication and transcription.[1] Some acridone derivatives have been shown to modulate gene expression by stabilizing secondary DNA structures like G-quadruplexes and i-motifs, which can act as regulatory elements in the promoter regions of oncogenes such as c-myc.[2][3][4] This document provides detailed protocols for investigating the effects of this compound on gene expression in a cellular context.
Section 1: Application Notes
Overview of Potential Applications
Measuring the gene expression changes induced by this compound can provide critical insights into its mechanism of action, potential therapeutic applications, and off-target effects. Key applications include:
-
Target Identification and Validation: Identifying the specific genes and cellular pathways modulated by the compound can help in discovering its molecular targets.[5]
-
Mechanism of Action Studies: Understanding the transcriptomic signature of the compound can elucidate its biological function and mechanism of action.[6]
-
Biomarker Discovery: Differentially expressed genes can serve as biomarkers to monitor the compound's efficacy or toxicity.[7][8]
-
Dose-Response and Time-Course Studies: Analyzing gene expression at different concentrations and time points can reveal the dynamic cellular response to the compound.[9]
Hypothetical Signaling Pathway Modulation
Based on the known activity of other acridone derivatives, this compound may influence signaling pathways that regulate cell proliferation and survival. A hypothetical pathway is the c-myc signaling cascade, where the compound could stabilize the i-motif structure in the c-myc promoter, leading to transcriptional repression.
Section 2: Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequently analyzing gene expression changes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).
Cell Culture and Treatment
This initial protocol outlines the steps for preparing and treating cells with the compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., a cancer cell line where c-myc is overexpressed)
-
Cell culture medium and supplements
-
Sterile cell culture plates (e.g., 6-well)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.[9]
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of the compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time points. For analyzing changes in the expression of dynamic genes like c-myc, a time course of 4, 8, and 24 hours is recommended.[9]
-
Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control
This protocol describes the isolation of total RNA from the treated cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for assessing RNA integrity)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's instructions.[9]
-
DNase Treatment: Perform an on-column DNase I digestion to remove any contaminating genomic DNA.[9]
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
RNA Integrity Assessment (Optional but Recommended): Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of > 8 is generally considered suitable for downstream applications like RNA-Seq.
Gene Expression Analysis by RT-qPCR
RT-qPCR is a targeted approach to quantify the expression of specific genes of interest.[10][11]
Workflow Diagram:
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]
-
Primer Design: Design or obtain validated primers for the target gene(s) (e.g., c-myc) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green or TaqMan-based), gene-specific primers, and the cDNA template.[9]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample and gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene expression and comparing the treated samples to the vehicle control.[13]
Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[14][15]
Workflow Diagram:
Protocol:
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection), RNA fragmentation, cDNA synthesis, and adapter ligation.[15]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform. The sequencing depth should be determined based on the experimental goals.[8]
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the compound-treated samples compared to the vehicle control.[16]
-
Downstream Analysis: Perform downstream analyses such as pathway enrichment analysis and gene ontology analysis to interpret the biological significance of the differentially expressed genes.
Section 3: Data Presentation
Quantitative data from gene expression experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
RT-qPCR Data
Results from RT-qPCR experiments can be summarized in a table showing the relative fold change in gene expression for each treatment condition compared to the vehicle control.
Table 1: Relative Gene Expression of c-myc following Treatment with this compound (Hypothetical Data)
| Treatment Concentration | Time Point | Relative Fold Change (vs. Vehicle) | p-value |
| 1 µM | 4 hours | 0.85 | 0.06 |
| 1 µM | 8 hours | 0.62 | 0.02 |
| 1 µM | 24 hours | 0.45 | < 0.01 |
| 10 µM | 4 hours | 0.71 | 0.04 |
| 10 µM | 8 hours | 0.38 | < 0.01 |
| 10 µM | 24 hours | 0.21 | < 0.001 |
RNA-Seq Data
A selection of the most significantly differentially expressed genes from an RNA-Seq experiment can be presented in a table.
Table 2: Top Differentially Expressed Genes in Cells Treated with 10 µM this compound for 24 hours (Hypothetical Data)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| MYC | -2.25 | 1.5e-8 | 3.2e-7 |
| CCND1 | -1.89 | 4.2e-7 | 6.8e-6 |
| E2F1 | -1.75 | 1.1e-6 | 1.5e-5 |
| CDKN1A | 2.10 | 8.9e-8 | 2.1e-6 |
| GADD45A | 1.98 | 3.5e-7 | 5.9e-6 |
| BAX | 1.55 | 2.0e-6 | 2.5e-5 |
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. i-motif DNA - Wikipedia [en.wikipedia.org]
- 3. Syntheses and evaluation of new acridone derivatives for selective binding of oncogene c-myc promoter i-motifs in gene transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 6. scitovation.com [scitovation.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. benchchem.com [benchchem.com]
- 10. oaepublish.com [oaepublish.com]
- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 13. ffclrp.usp.br [ffclrp.usp.br]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 16. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
Application Notes and Protocols: Cellular Uptake and Localization of 1,3-Dihydroxy-2,4-diprenylacridone
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the cellular uptake and subcellular localization of 1,3-Dihydroxy-2,4-diprenylacridone. At present, there are no published studies that provide quantitative data or detailed experimental protocols specifically investigating these cellular processes for this compound.
The synthesis of this compound has been described in the scientific literature, and it is commercially available from several chemical suppliers. However, its biological activity, particularly its interaction with and transport into cells, remains an uninvestigated area of research.
For researchers, scientists, and drug development professionals interested in exploring the potential of this acridone (B373769) derivative, this presents a novel opportunity for investigation. Future research efforts would need to establish foundational methodologies for studying its cellular behavior.
Proposed Future Research Directions and Methodologies:
To address the current lack of information, the following experimental approaches are recommended. These protocols are based on standard methodologies used for characterizing the cellular uptake and localization of novel small molecules.
I. Characterization of Cellular Uptake
The initial step in understanding the biological activity of this compound is to determine how it enters cells. Key experiments would involve quantifying the rate and extent of its uptake.
A. Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for determining cellular uptake kinetics.
B. Detailed Protocol: Cellular Uptake Quantification by LC-MS/MS
-
Cell Culture:
-
Select a relevant cell line (e.g., a cancer cell line if investigating anti-cancer properties).
-
Culture the cells in appropriate media and conditions until they reach approximately 80-90% confluency.
-
Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the cells and add the media containing the compound.
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.
-
-
Sample Collection and Processing:
-
At each time point, aspirate the treatment media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Quantification:
-
Analyze the supernatant containing the intracellular compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Normalize the quantified amount of the compound to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
C. Expected Data Presentation
The quantitative data from these experiments should be summarized in tables for clear interpretation and comparison.
| Time (minutes) | Concentration (µM) | Intracellular Concentration (pmol/mg protein) |
| 5 | 1 | |
| 15 | 1 | |
| 30 | 1 | |
| 60 | 1 | |
| 120 | 1 | |
| 5 | 10 | |
| 15 | 10 | |
| 30 | 10 | |
| 60 | 10 | |
| 120 | 10 |
Table 1: Time- and concentration-dependent cellular uptake of this compound.
II. Subcellular Localization
Determining where the compound accumulates within the cell is crucial for understanding its mechanism of action. Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of compounds.
A. Experimental Workflow for Subcellular Localization
Caption: Workflow for subcellular localization imaging.
B. Detailed Protocol: Confocal Fluorescence Microscopy
-
Cell Preparation:
-
Seed cells on sterile glass coverslips placed in a multi-well plate.
-
Allow the cells to grow to an appropriate confluency.
-
-
Compound Treatment and Staining:
-
Treat the cells with this compound. If the compound is intrinsically fluorescent, this can be directly visualized. If not, a fluorescent derivative would need to be synthesized.
-
Following treatment, incubate the cells with organelle-specific fluorescent probes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria, ER-Tracker Green for the endoplasmic reticulum).
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal laser scanning microscope.
-
Acquire images in the respective channels for the compound and the organelle stains.
-
Merge the images to determine the degree of co-localization, which would indicate the subcellular compartments where the compound accumulates.
-
C. Expected Data Presentation
The results of the localization studies would be presented as high-resolution images, with a corresponding table summarizing the findings.
| Organelle Marker | Co-localization with this compound (Yes/No/Partial) |
| Nucleus (Hoechst) | |
| Mitochondria (MitoTracker) | |
| Endoplasmic Reticulum (ER-Tracker) | |
| Lysosomes (LysoTracker) |
Table 2: Summary of subcellular co-localization of this compound.
Application Notes and Protocols: 1,3-Dihydroxy-2,4-diprenylacridone as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific fluorescent properties and detailed applications of 1,3-Dihydroxy-2,4-diprenylacridone is limited in currently available scientific literature. The following application notes and protocols are based on the known characteristics of the broader class of acridone (B373769) derivatives, which have demonstrated significant promise as fluorescent probes in various biological and chemical sensing applications. These guidelines are intended to serve as a starting point for researchers, and empirical determination of optimal conditions for this compound is strongly recommended.
Introduction to Acridone Derivatives as Fluorescent Probes
Acridone derivatives are a class of heterocyclic compounds recognized for their favorable photophysical properties, making them valuable tools in fluorescence-based studies. These properties often include high stability, distinct fluorescence, and the potential for chemical modifications to target specific analytes or cellular compartments. Their applications are diverse, ranging from general cellular imaging to the specific detection of ions and reactive species. Some acridone derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence intensifies upon aggregation, which is particularly advantageous for imaging within the cellular environment.
Potential Applications of this compound
Based on the general characteristics of acridone derivatives, this compound holds potential for the following applications:
-
Cellular Imaging: The lipophilic nature imparted by the diprenyl groups may facilitate cell membrane permeability, allowing for the visualization of intracellular structures.
-
Ion Sensing: The dihydroxy and acridone core functionalities suggest a potential for chelation with metal ions, which could lead to a fluorescent response upon binding. Acridone-based sensors have been reported for the detection of various cations such as Ca(II) and Hg(II), as well as anions like fluoride.[1]
-
Reactive Species Detection: Modified acridone scaffolds have been successfully used to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[2][3][4][5]
-
Drug Development: The intrinsic fluorescence of acridone-based compounds can be utilized to monitor their subcellular distribution and accumulation, aiding in the study of their mechanisms of action.
Data Presentation: Photophysical Properties
The specific photophysical properties of this compound are not extensively documented. The following table summarizes typical data for acridone derivatives to provide a comparative reference. Researchers must experimentally determine the precise values for this compound.
| Photophysical Property | Typical Value for Acridone Derivatives | Notes |
| Excitation Wavelength (λex) | 380 - 450 nm | Highly dependent on substitution and solvent polarity. |
| Emission Wavelength (λem) | 450 - 550 nm | Stokes shift is generally moderate to large. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Can be sensitive to the local environment (e.g., solvent, binding events). |
| Stokes Shift | 50 - 150 nm | A larger Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratio. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates the efficiency of light absorption at a specific wavelength. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific use of this compound.
Protocol 1: General Live Cell Imaging
This protocol outlines a general procedure for staining live cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS, sterile)
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally by performing a cytotoxicity assay (e.g., MTT assay).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Based on typical acridone derivative spectra, a DAPI or a custom filter set with excitation around 400-440 nm and emission collection around 480-530 nm might be a good starting point.
-
Workflow for Live Cell Imaging
Caption: A generalized workflow for staining live cells with a fluorescent probe.
Protocol 2: In Vitro Metal Ion Sensing
This protocol describes a general method to screen for the ion-sensing capabilities of the probe.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or DMSO)
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl)
-
Stock solutions of various metal salts (e.g., CaCl₂, HgCl₂, ZnCl₂, FeCl₃, CuCl₂)
-
Fluorometer
Procedure:
-
Prepare Probe Solution: Dilute the stock solution of this compound in the aqueous buffer to a final concentration of approximately 1-10 µM.
-
Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its determined λex.
-
Titration:
-
Incrementally add small aliquots of a metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Observe any changes in the emission wavelength (ratiometric shift) or intensity ("turn-on" or "turn-off" response).
-
Perform this titration for a panel of different metal ions to assess selectivity.
-
Signaling Pathway for Metal Ion Detection
Caption: A simplified diagram illustrating a potential "turn-on" fluorescence response upon metal ion binding.
Considerations for Drug Development Professionals
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the desired working concentrations to ensure that observed effects are not due to probe-induced cell death.
-
Photostability: Evaluate the photostability of the probe under the intended imaging conditions to avoid artifacts from photobleaching during time-lapse experiments.
-
Specificity and Selectivity: If using the probe to detect a specific analyte, thoroughly characterize its response to a panel of potentially interfering species to confirm its selectivity.
-
Subcellular Localization: The distribution of the probe within the cell should be determined, for instance, by co-localization studies with organelle-specific trackers. The prenyl groups might favor localization to lipid-rich structures like membranes.
By providing this framework, we hope to facilitate the exploration of this compound as a novel fluorescent probe in various research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe [mdpi.com]
- 5. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1,3-Dihydroxy-2,4-diprenylacridone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dihydroxy-2,4-diprenylacridone is a natural product belonging to the acridone (B373769) alkaloid class of compounds[1][2][3][4]. Acridone derivatives have garnered significant interest in medicinal research due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[5][6][[“]]. While specific in-vivo data for this compound is limited, many alkaloids have demonstrated anti-inflammatory effects in various preclinical models[8][9][10]. Inflammation is a critical physiological response that, when dysregulated, contributes to a wide range of chronic diseases[11][12]. The evaluation of novel compounds for anti-inflammatory properties is a crucial step in the drug discovery process.
This document provides detailed protocols for the initial in-vivo screening of this compound for potential anti-inflammatory activity using two well-established and validated animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model.
Compound Preparation and Administration
Prior to in-vivo testing, it is essential to establish a suitable vehicle for the administration of this compound. The choice of vehicle will depend on the compound's solubility and the intended route of administration.
Table 1: Suggested Vehicle Screening for this compound
| Vehicle Component | Concentration | Notes |
| Saline (0.9% NaCl) | - | Initial test for aqueous solubility. |
| DMSO (Dimethyl sulfoxide) | ≤ 5% | Used to create a stock solution. Must be further diluted for in-vivo use to avoid toxicity. |
| Tween 80 | 0.5% - 2% | A surfactant to improve solubility and stability in an aqueous solution. |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | A suspending agent to create a uniform suspension for oral administration. |
| Polyethylene glycol 400 (PEG400) | 10% - 30% | A co-solvent that can improve the solubility of hydrophobic compounds. |
Protocol for Vehicle Formulation:
-
Attempt to dissolve the compound directly in sterile saline.
-
If insoluble, dissolve this compound in a minimal amount of DMSO.
-
Add the DMSO stock solution to the final vehicle (e.g., saline with Tween 80 or 0.5% CMC) dropwise while vortexing to prevent precipitation.
-
The final concentration of DMSO in the administered solution should not exceed 5% to minimize vehicle-induced toxicity.
-
The formulation should be prepared fresh on the day of the experiment.
Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reproducible assay for screening the anti-inflammatory activity of novel compounds, particularly their ability to inhibit edema, a hallmark of acute inflammation[11][13][14][15]. The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase mediated by prostaglandins (B1171923) and cytokines[16].
Experimental Protocol
Table 2: Experimental Groups for Carrageenan-Induced Paw Edema Model
| Group No. | Group Name | Treatment | Dosage (p.o.) | No. of Animals (n) |
| I | Vehicle Control | Vehicle (e.g., 0.5% CMC in saline) | 10 mL/kg | 6 |
| II | Positive Control | Indomethacin | 10 mg/kg | 6 |
| III | Test Compound (Low) | This compound | 25 mg/kg | 6 |
| IV | Test Compound (Mid) | This compound | 50 mg/kg | 6 |
| V | Test Compound (High) | This compound | 100 mg/kg | 6 |
Materials:
-
Male Wistar rats or Swiss albino mice (150-250g)[16].
-
This compound.
-
Carrageenan (Lambda, Type IV).
-
Indomethacin (positive control)[16].
-
Plethysmometer or digital calipers.
-
Animal handling and oral gavage equipment.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water[13].
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) one hour before carrageenan injection[14][15].
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw[13][17].
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[14].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Equation for Percentage Inhibition of Edema: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 Where ΔV is the average increase in paw volume.
Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Systemic Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to evaluate the effects of a compound on systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6[18][19].
Experimental Protocol
Table 3: Experimental Groups for LPS-Induced Systemic Inflammation Model
| Group No. | Group Name | Treatment | Dosage (p.o.) | No. of Animals (n) |
| I | Vehicle Control | Vehicle + Saline i.p. injection | 10 mL/kg | 6 |
| II | LPS Control | Vehicle + LPS i.p. injection | 10 mL/kg | 6 |
| III | Positive Control | Dexamethasone (1 mg/kg) + LPS i.p. | 1 mg/kg | 6 |
| IV | Test Compound (Low) | This compound + LPS | 25 mg/kg | 6 |
| V | Test Compound (Mid) | This compound + LPS | 50 mg/kg | 6 |
| VI | Test Compound (High) | This compound + LPS | 100 mg/kg | 6 |
Materials:
-
Male C57BL/6 mice (6-8 weeks old).
-
This compound.
-
Lipopolysaccharide (LPS) from E. coli.
-
Dexamethasone (positive control)[18].
-
ELISA kits for TNF-α and IL-6.
-
Blood collection supplies.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week as described previously.
-
Compound Administration: Administer the vehicle, Dexamethasone, or this compound orally (p.o.).
-
LPS Challenge: One hour after compound administration, inject LPS (0.5 - 1 mg/kg) intraperitoneally (i.p.)[19][20]. The control group receives a saline injection.
-
Blood Collection: 1.5 to 2 hours after the LPS injection, collect blood via cardiac puncture under anesthesia. This time point is critical as it corresponds to the peak of TNF-α release[18].
-
Serum Separation: Allow blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the LPS control group.
Potential Signaling Pathway Involvement
LPS activates the Toll-like receptor 4 (TLR4), which initiates a downstream signaling cascade involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines[17]. A potential mechanism of action for an anti-inflammatory compound could be the inhibition of this pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. gentaur.com [gentaur.com]
- 3. This compound | 1205687-48-4 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of 1,3-Dihydroxy-2,4-diprenylacridone for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Acridone (B373769) derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][2][3] 1,3-Dihydroxy-2,4-diprenylacridone is a specific acridone derivative that, like many in its class, is expected to exhibit poor aqueous solubility.[4][5] This characteristic presents a significant challenge for in vivo studies, as oral or parenteral administration requires the compound to be in a solubilized or finely dispersed state for absorption and bioavailability.
These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound, focusing on strategies to enhance its solubility and bioavailability. The protocols outlined below are based on established methods for formulating poorly water-soluble drugs.[6][7]
2. Pre-formulation Studies
Before developing a full-scale formulation, it is crucial to conduct pre-formulation studies to understand the physicochemical properties of this compound.
2.1. Solubility Assessment
A fundamental pre-formulation study is the determination of the drug's solubility in various pharmaceutically acceptable solvents and excipients. This data will guide the selection of an appropriate formulation strategy.
Protocol: Equilibrium Solubility Measurement
-
Preparation: Prepare saturated solutions of this compound in a panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and various oils).
-
Equilibration: Add an excess amount of the compound to each solvent in separate vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Vehicle | Solubility (µg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | 5.2 |
| Propylene Glycol | 12.8 |
| PEG 400 | 25.5 |
| Cremophor EL | 48.3 |
| Soybean Oil | 8.9 |
3. Formulation Strategies
Based on the pre-formulation data, several strategies can be employed to formulate this compound for in vivo studies.
3.1. Co-solvent Formulations
This approach involves dissolving the drug in a mixture of a primary solvent (often water) and one or more co-solvents.
-
Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it has good solubility (e.g., PEG 400).
-
Gradually add the aqueous vehicle (e.g., saline or PBS) to the organic solution while stirring to achieve the final desired concentration.
-
The final formulation should be a clear solution.
-
3.2. Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
-
Protocol: Preparation of a Micellar Formulation
-
Prepare an aqueous solution of a pharmaceutically acceptable surfactant (e.g., Cremophor EL, Polysorbate 80) at a concentration above its critical micelle concentration (CMC).
-
Add the weighed this compound to the surfactant solution.
-
Stir the mixture, with gentle heating if necessary, until the drug is fully dissolved.
-
The resulting formulation should be a clear or slightly opalescent solution.
-
3.3. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[8]
-
Protocol: Preparation of a SEDDS Formulation
-
Mix the required amounts of a lipid (e.g., soybean oil), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol).
-
Add this compound to the mixture and stir until a homogenous solution is formed.
-
To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a microemulsion.
-
Table 2: Example Formulations for In Vivo Studies
| Formulation Type | Components | Example Ratio (w/w) |
| Co-solvent | This compound, PEG 400, Saline | 1:20:79 |
| Micellar Solution | This compound, Cremophor EL, Water | 1:15:84 |
| SEDDS | This compound, Soybean Oil, Cremophor EL, Transcutol | 1:30:50:19 |
4. Formulation Characterization
Once a formulation is developed, it must be characterized to ensure it is suitable for in vivo administration.
Protocol: Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the formulation (especially for lipid-based systems) with an appropriate aqueous medium to a suitable concentration for DLS analysis.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature and the viscosity and refractive index of the dispersant.
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement to determine the mean particle size and polydispersity index (PDI).
-
Data Analysis: Analyze the data to ensure the particle size is within the desired range for the intended route of administration.
5. In Vivo Study Workflow and Considerations
The choice of formulation will depend on the intended route of administration and the specific goals of the in vivo study.
Caption: Workflow for in vivo studies of this compound.
6. Potential Signaling Pathway
Acridone derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.[9] One such pathway is the ERK/MAPK pathway, which is involved in cell proliferation, survival, and apoptosis.
Caption: Hypothetical inhibition of the ERK/MAPK pathway by this compound.
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. A systematic approach involving pre-formulation studies, the exploration of various formulation strategies, and thorough characterization is essential. The protocols and information provided in these application notes offer a solid foundation for researchers to develop a robust and effective formulation for their in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. future4200.com [future4200.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dihydroxy-2,4-diprenylacridone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 1,3-dihydroxy-2,4-diprenylacridone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
The primary challenges include controlling the regioselectivity of the prenylation to favor substitution at the C-2 and C-4 positions, preventing the formation of O-prenylated byproducts, avoiding polysubstitution beyond the desired diprenylated product, and achieving a high overall yield. The separation of the desired product from a mixture of mono-prenylated isomers and starting material can also be complex.
Q2: What are the principal synthetic strategies for introducing prenyl groups onto the 1,3-dihydroxyacridone core?
There are two main strategies:
-
Direct Friedel-Crafts Alkylation: This involves the direct reaction of 1,3-dihydroxyacridone with a prenylating agent (e.g., prenyl bromide, isoprene, or 2-methyl-3-buten-2-ol) in the presence of a Lewis acid or Brønsted acid catalyst.
-
O-Prenylation followed by Claisen Rearrangement: This two-step approach involves the initial formation of a di-O-prenylated acridone (B373769) ether, which then undergoes a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement to move the prenyl groups to the C-2 and C-4 positions.
Q3: How can I minimize the formation of the O-prenylated ether during Friedel-Crafts alkylation?
The formation of O-alkylated byproducts is a common side reaction. To favor C-alkylation, consider the following:
-
Reaction Temperature: Lower reaction temperatures generally favor C-alkylation over O-alkylation.
-
Solvent Choice: Less polar solvents can also reduce the extent of O-alkylation.
-
Catalyst Selection: The choice of Lewis acid can influence the C/O alkylation ratio.
Q4: How can I control the regioselectivity to obtain the 2,4-diprenylated product?
Achieving the desired 2,4-disubstitution pattern can be challenging. The electron-donating hydroxyl groups at positions 1 and 3 activate the C-2 and C-4 positions for electrophilic substitution.
-
Stoichiometry: Using a molar excess of the prenylating agent will favor disubstitution over monosubstitution.
-
Catalyst and Temperature: The reaction conditions can influence the kinetic versus thermodynamic product distribution, which may affect the isomer ratio. Experimentation with different Lewis acids and temperature profiles is often necessary.
Q5: What is a suitable starting material for this synthesis?
The most common starting material is 1,3-dihydroxyacridone. This precursor can be synthesized via the condensation of anthranilic acid and phloroglucinol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., deactivated by moisture).2. Deactivation of the Lewis acid catalyst by the hydroxyl groups of the acridone.[2] 3. Insufficient reaction temperature or time.4. Poor quality of starting materials or reagents. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Increase the stoichiometry of the Lewis acid catalyst. Phenols are Lewis bases and can coordinate with the catalyst, reducing its activity.[2] 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Purify starting materials and ensure the prenylating agent has not degraded. |
| Formation of Mono-prenylated Products | 1. Insufficient amount of prenylating agent.2. Short reaction time. | 1. Increase the molar equivalents of the prenylating agent relative to the 1,3-dihydroxyacridone.2. Extend the reaction time and monitor for the disappearance of the mono-prenylated intermediates by TLC. |
| Predominance of O-Prenylated Byproduct | 1. High reaction temperature.2. Use of a highly polar solvent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] 2. Switch to a less polar solvent (e.g., dichloromethane, 1,2-dichloroethane).3. Consider the O-prenylation/Claisen rearrangement route as an alternative strategy. |
| Formation of Multiple Isomers (e.g., 2-prenyl, 4-prenyl, 2,2-diprenyl) | 1. Lack of regioselectivity in the reaction.2. Steric hindrance influencing the position of the second prenylation. | 1. Screen different Lewis acid catalysts (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃) as some may offer better regioselectivity.2. For the Claisen rearrangement route, the initial O-prenylation at different hydroxyl groups can lead to different C-prenylated isomers upon rearrangement. Controlling the initial O-alkylation is key. |
| Difficulty in Product Purification | 1. Similar polarities of the desired product, isomers, and byproducts.2. Oily or intractable product. | 1. Employ column chromatography with a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina) or a different solvent system.2. Attempt to crystallize the product from a suitable solvent or solvent mixture. If the product is an oil, try converting it to a solid derivative (e.g., an acetate (B1210297) or methyl ether) for easier purification, followed by deprotection. |
Experimental Protocols
Note: The following protocols are suggested starting points based on related literature for analogous compounds. Optimization of reaction conditions (temperature, time, stoichiometry) will likely be necessary to achieve the desired yield of this compound.
Protocol 1: Direct Friedel-Crafts Diprenylation
This protocol is adapted from general procedures for the Friedel-Crafts alkylation of phenols.
-
Preparation: To a solution of 1,3-dihydroxyacridone (1 equivalent) in an anhydrous non-polar solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 2.2 equivalents) at 0 °C.
-
Addition of Prenylating Agent: Slowly add the prenylating agent (e.g., prenyl bromide, 2.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: O-Prenylation followed by Claisen Rearrangement
This two-step protocol is an alternative to direct C-prenylation and may offer better control over byproduct formation.
Step A: O-Diprenylation
-
Base Treatment: To a solution of 1,3-dihydroxyacridone (1 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), add a base (e.g., K₂CO₃, 2.5 equivalents).
-
Alkylation: Add prenyl bromide (2.2 equivalents) and stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Filter off the base and concentrate the solvent. Purify the resulting 1,3-di(prenyloxy)acridone by column chromatography.
Step B: Claisen Rearrangement
-
Thermal Rearrangement: Heat the purified 1,3-di(prenyloxy)acridone in a high-boiling solvent (e.g., N,N-diethylaniline) under an inert atmosphere. The optimal temperature and time should be determined experimentally, monitoring by TLC for the formation of the C-prenylated product.
-
Lewis Acid-Catalyzed Rearrangement (Alternative): Treat the 1,3-di(prenyloxy)acridone with a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous solvent at a controlled temperature.
-
Work-up and Purification: After completion of the rearrangement, cool the reaction mixture and perform an appropriate work-up. Purify the final product, this compound, by column chromatography.
Quantitative Data Summary
The following table presents hypothetical yield data based on analogous reactions reported in the literature to provide a baseline for optimization efforts. The yield of the target molecule, this compound, will be highly dependent on the specific reaction conditions.
| Synthesis Step | Product | Reagents & Conditions | Reported/Expected Yield | Reference/Analogy |
| Precursor Synthesis | 1,3-Dihydroxyacridone | Anthranilic acid, phloroglucinol, p-TsOH, n-hexanol | ~88% | Based on synthesis of the acridone core |
| Mono-prenylation | 1,3-Dihydroxy-2-prenylxanthone | 1,3-Dihydroxyxanthone, prenyl bromide, KOH, H₂O/Acetone | 43% | Analogy from xanthone (B1684191) synthesis |
| Diprenylation (Direct) | This compound | 1,3-Dihydroxyacridone, prenyl bromide, BF₃·OEt₂, CH₂Cl₂ | 30-50% (estimated) | Based on general Friedel-Crafts diprenylation of phenols |
| O-Prenylation | 1,3-Di(prenyloxy)acridone | 1,3-Dihydroxyacridone, prenyl bromide, K₂CO₃, Acetone | 70-90% (estimated) | General Williamson ether synthesis conditions |
| Claisen Rearrangement | This compound | 1,3-Di(prenyloxy)acridone, Heat or Lewis Acid | 40-60% (estimated) | Based on reported Claisen rearrangements of prenyl aryl ethers |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield optimization.
References
solubility issues of 1,3-Dihydroxy-2,4-diprenylacridone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 1,3-Dihydroxy-2,4-diprenylacridone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a type of acridone (B373769) derivative. Acridone compounds are known for their wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] Their mechanism of action often involves intercalating with DNA and inhibiting key enzymes such as topoisomerases and protein kinases.[1][3] This makes them promising candidates for drug development, particularly in oncology.
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?
A2: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. The precipitation you are observing is likely due to the compound "crashing out" of solution when the concentration of the organic solvent (used to dissolve it) is diluted in the aqueous medium. This is a common issue with hydrophobic drugs.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds for cell culture experiments.[4] It is crucial to use a high-purity, sterile grade of DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal. It is essential to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol (B145695) can also be used.[4] However, the tolerance of cell lines to different solvents can vary, so it is important to perform a solvent toxicity test for your specific cell line and experimental conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound for cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The compound's solubility limit in the aqueous medium has been exceeded upon dilution of the stock solution. | - Reduce the final concentration: The intended working concentration may be too high. - Optimize the dilution process: Add the stock solution to pre-warmed (37°C) media dropwise while gently vortexing. - Perform serial dilutions: Create an intermediate dilution of the stock solution in a small volume of media before adding it to the final volume. |
| Cloudiness or Haze in Media | Formation of fine precipitates that are not immediately visible as large crystals. | - Visually inspect against a dark background: This can help to better see subtle cloudiness. - Centrifuge a sample: A small pellet may be visible after centrifugation. - Follow the optimized dilution protocol mentioned above to prevent the formation of these fine precipitates. |
| Precipitation Over Time in the Incubator | The compound is initially soluble but comes out of solution during incubation due to temperature fluctuations or interactions with media components. | - Prepare fresh solutions: Make the working solution immediately before adding it to the cells. - Minimize temperature changes: Avoid repeated removal of the culture plates from the incubator. - Consider co-solvents or solubilizing agents: If precipitation persists, the use of excipients like PEG-400 or Tween 80 may be necessary, but their effects on the cells must be validated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of the Stock Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Pre-warm your complete cell culture medium in a 37°C water bath.
-
In a sterile conical tube, add the required volume of pre-warmed medium.
-
While gently vortexing the medium, add the calculated volume of the 10 mM stock solution dropwise to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of medium.
-
Ensure the final DMSO concentration is below the toxic level for your cells (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared medium containing this compound for your experiment immediately.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,3-Dihydroxy-2,4-diprenylacridone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,3-Dihydroxy-2,4-diprenylacridone. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues you may encounter during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, like many acridone (B373769) alkaloids, can be influenced by several factors. The most common include:
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pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.[1] Functional groups on the acridone scaffold may be susceptible to cleavage at extreme pH values.
-
Oxidation: The presence of dissolved oxygen, peroxides, or metal ions can lead to oxidative degradation.[1][2] The electron-rich aromatic system of acridones can be susceptible to oxidation.
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Light Exposure (Photodegradation): Acridone derivatives are often photosensitive due to their conjugated aromatic structure.[3][4] Exposure to UV or even visible light can provide the energy to initiate degradation pathways.[1][3]
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Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][5] Storing solutions at inappropriate temperatures is a common cause of instability.
Q2: I've noticed a color change in my stock solution of this compound. What does this indicate?
A2: A visible change in color or the appearance of precipitation is often a sign of chemical degradation.[2] For acridone compounds, this could be due to the formation of degradation products with different chromophores. For instance, photolytic degradation of acridine (B1665455) can lead to the formation of acridone, which has different spectral properties.[3] It is crucial to immediately verify the integrity of the solution using an analytical technique like HPLC or LC-MS.[2]
Q3: What is the best way to prepare and store stock solutions of this compound to ensure maximum stability?
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for initial stock solutions.[6] Ensure the compound is fully dissolved.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[2][6]
-
Aliquotting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2][6]
-
Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
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Inert Atmosphere: For long-term storage of highly sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: How can I determine if the degradation is coming from my compound or from interactions with my experimental medium?
A4: This is a critical troubleshooting step. You should run a control experiment to assess the stability of this compound in your experimental buffer or medium. Prepare a solution of the compound in the medium, and incubate it under the exact same conditions as your experiment (temperature, light, duration), but without cells or other reagents. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of parent compound remaining.[2] This will help you differentiate between inherent instability in the medium and degradation caused by other experimental components.
Troubleshooting Guides
If you suspect your this compound is degrading, follow this systematic approach to identify and resolve the issue.
Symptom: Inconsistent or lower-than-expected results in biological assays.
-
Potential Cause: Loss of active compound due to degradation in the stock solution or experimental medium.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use HPLC or LC-MS to analyze the purity of your stock solution and a freshly prepared working solution.[2] Compare the peak area of the parent compound to a previously validated standard.
-
Assess Solution Stability: Prepare a fresh working solution and immediately compare its performance in the assay to an older solution.[2]
-
Review Preparation Protocol: Ensure that the solvent and any buffers used are pure and correctly prepared. Contaminants or incorrect pH can accelerate degradation.[7]
-
Symptom: Extra peaks appear in the chromatogram during HPLC analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If connected to a mass spectrometer, determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Conduct Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. This helps to intentionally generate degradation products, confirming if the observed peaks are related to the parent compound and aiding in the development of a stability-indicating method.[8][9]
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Check Placebo: If working with a formulated product, analyze a stressed placebo (formulation without the active ingredient) to ensure the extra peaks are not arising from excipient degradation.[9]
-
Experimental Protocols: Forced Degradation Studies
To proactively understand the stability profile of this compound, a forced degradation study is essential.[8][10] The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[8][9][11]
Acidic and Alkaline Hydrolysis
This protocol assesses the susceptibility of the compound to pH-catalyzed degradation.
-
Objective: To evaluate stability in acidic and basic conditions.
-
Methodology:
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Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., methanol, acetonitrile).
-
For acid hydrolysis , add the solution to 0.1 M HCl.
-
For alkaline hydrolysis , add the solution to 0.1 M NaOH.
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Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.[5]
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Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
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Before analysis, neutralize the samples (add an equivalent amount of base for the acidic sample and acid for the alkaline sample) to stop the reaction.[5]
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Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Degradation
This protocol evaluates the compound's susceptibility to oxidation.
-
Objective: To determine stability in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL).
-
Add the solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the mixture at room temperature. Oxidative reactions are often rapid, so shorter time points may be necessary.[8]
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Take samples at various time points (e.g., 0, 1, 4, 8 hours).
-
Analyze the samples directly by HPLC.
-
Photolytic Degradation
This protocol assesses the compound's stability under light exposure.
-
Objective: To evaluate photosensitivity.
-
Methodology:
-
Prepare both a solid sample and a solution of the compound.
-
Prepare a "dark" control sample for both the solid and solution by wrapping the container completely in aluminum foil.
-
Expose the test samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11]
-
Analyze the exposed samples and the dark controls at a final time point.
-
Compare the results to determine the extent of photodegradation.
-
Thermal Degradation
This protocol evaluates stability at elevated temperatures.
-
Objective: To assess the impact of heat on the compound.
-
Methodology:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C).[5]
-
If humidity effects are also being studied, place the solid in an oven with controlled humidity (e.g., 75% RH).
-
For solution stability, prepare a solution in a suitable solvent and incubate at a selected temperature.
-
Take samples at various time points (e.g., 1, 3, 7 days).
-
Analyze the samples by HPLC.
-
Data Presentation
Quantitative results from stability studies should be summarized in tables for clear comparison.
Table 1: Illustrative Hydrolytic Stability of this compound at 60°C.
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (%) |
|---|---|---|---|
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 6 | 95.2 | 4.8 | |
| 12 | 89.8 | 10.2 | |
| 24 | 81.5 | 18.5 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 6 | 92.1 | 7.9 | |
| 12 | 85.4 | 14.6 |
| | 24 | 72.3 | 27.7 |
Table 2: Illustrative Photostability of this compound (ICH Q1B Conditions).
| Sample Type | Condition | Parent Compound Remaining (%) | Degradation Products (%) |
|---|---|---|---|
| Solid | Light Exposed | 98.5 | 1.5 |
| Dark Control | 99.9 | 0.1 | |
| Solution | Light Exposed | 85.7 | 14.3 |
| | Dark Control | 99.8 | 0.2 |
Visualizations
Diagrams can help visualize experimental workflows and potential chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. onyxipca.com [onyxipca.com]
Technical Support Center: Overcoming Resistance to 1,3-Dihydroxy-2,4-diprenylacridone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydroxy-2,4-diprenylacridone and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to acridone (B373769) derivatives like this compound can arise from several factors. The most commonly observed mechanisms include:
-
Overexpression of ABC (ATP-binding cassette) transporters: Proteins like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4][5][6][7][8][9]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in resistant cancer cells.[10][11][12][13][14] This can counteract the cytotoxic effects of the drug.
-
Alterations in Drug Target: While less common for this class of compounds, mutations in the molecular target of this compound could potentially reduce its binding affinity.
-
Enhanced DNA Repair Mechanisms: For acridone derivatives that induce DNA damage, cancer cells may upregulate DNA repair pathways to survive treatment.
-
Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can also contribute to drug resistance.[15]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
-
Western Blotting: This is a direct method to quantify the protein levels of P-gp, BCRP, and MRP1 in your resistant cell line compared to the sensitive parental line.
-
Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the genes encoding these transporters (ABCB1, ABCG2, and ABCC1).
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp), you can functionally assess their activity. Increased efflux of the fluorescent dye in resistant cells, which can be reversed by a known inhibitor of the transporter, indicates overexpression and activity.
Q3: What are the strategies to overcome resistance mediated by ABC transporters?
A3: Several strategies can be employed:
-
Co-administration with ABC Transporter Inhibitors: Using known inhibitors of P-gp (e.g., Verapamil, Tariquidar), BCRP (e.g., Ko143), or MRP1 (e.g., MK-571) in combination with this compound can restore sensitivity.
-
Combination Therapy: Combining this compound with another cytotoxic agent that is not a substrate for the overexpressed transporter can be an effective strategy.[16][17]
-
Novel Drug Formulations: Nanoparticle-based delivery systems can bypass efflux pump recognition and increase intracellular drug accumulation.
Q4: How can I investigate the involvement of the PI3K/Akt pathway in resistance?
A4: To determine if the PI3K/Akt pathway is activated in your resistant cells:
-
Western Blotting: Probe for the phosphorylated (active) forms of key proteins in the pathway, such as p-Akt and p-mTOR, and compare their levels between sensitive and resistant cells.
-
Inhibition Assays: Treat your resistant cells with specific inhibitors of PI3K (e.g., Wortmannin, LY294002) or Akt (e.g., MK-2206) in combination with 1,3-Dihydroxy-2-4-diprenylacridone to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity of this compound in Long-Term Cultures
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant cell line and the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate ABC Transporters:
-
Perform Western blotting for P-gp, BCRP, and MRP1.
-
Conduct a functional efflux assay using flow cytometry.
-
-
Assess Pro-Survival Pathways:
-
Perform Western blotting for key proteins in the PI3K/Akt pathway (p-Akt, Akt, p-mTOR, mTOR).
-
-
Solution:
-
If ABC transporter overexpression is confirmed, try co-treatment with a specific inhibitor.
-
If the PI3K/Akt pathway is activated, try co-treatment with a PI3K or Akt inhibitor.
-
-
Problem 2: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Experimental variability or issues with the compound.
-
Troubleshooting Steps:
-
Compound Stability: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for your assays.
-
Assay Incubation Time: Ensure the incubation time with the compound is consistent across all experiments.
-
Control Wells: Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).
-
Data Presentation
Table 1: Example IC50 Values for Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 5.2 | - |
| Resistant Cell Line | This compound | 48.7 | 9.4 |
| Resistant Cell Line | This compound + P-gp Inhibitor | 8.1 | 1.6 |
| Resistant Cell Line | This compound + PI3K Inhibitor | 12.5 | 2.4 |
Experimental Protocols
Protocol 1: Western Blotting for ABC Transporters and PI3K/Akt Pathway Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-P-gp, anti-BCRP, anti-MRP1, anti-p-Akt, anti-Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Flow Cytometry-based Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell Preparation:
-
Harvest and resuspend cells in phenol (B47542) red-free medium.
-
-
Dye Loading:
-
Incubate cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.
-
-
Efflux:
-
Wash cells and resuspend in fresh medium with or without a P-gp inhibitor (e.g., Verapamil).
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer. Reduced fluorescence indicates active efflux. Co-incubation with a P-gp inhibitor should result in increased fluorescence in resistant cells.
-
Visualizations
Caption: A flowchart for troubleshooting resistance to this compound.
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: The rationale behind using combination therapy to overcome drug resistance.
References
- 1. Acridone derivatives: design, synthesis, and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma [frontiersin.org]
- 3. Acridone suppresses the proliferation of human breast cancer cells in vitro via ATP-binding cassette subfamily G member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. kuickresearch.com [kuickresearch.com]
- 17. hilarispublisher.com [hilarispublisher.com]
troubleshooting inconsistent results in 1,3-Dihydroxy-2,4-diprenylacridone bioassays
Welcome to the technical support center for bioassays involving 1,3-Dihydroxy-2,4-diprenylacridone and related acridone (B373769) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in the cell culture medium. What should I do?
A1: Compound precipitation is a common issue with hydrophobic molecules like many acridone derivatives. Here are several steps you can take to address this:
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
-
Optimize Stock Concentration: Preparing a more concentrated stock solution in an appropriate solvent can minimize the volume added to the aqueous culture medium, reducing the chances of precipitation.
-
Use a Different Solvent: If DMSO is not effective, consider other solvents, but always test their toxicity on your cell line.
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the compound stock solution before dilution may help dissolve small aggregates.
Q2: I am observing high background or false positives in my fluorescence-based assays. Could the acridone compound be the cause?
A2: Yes, acridone derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[1][2] To mitigate this, you should:
-
Run a Compound-Only Control: Include wells with the compound in the assay medium but without cells to measure its intrinsic fluorescence.
-
Use a Different Assay: If interference is significant, consider switching to a non-fluorescent assay format, such as a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay.
-
Use Far-Red Probes: If you must use a fluorescence assay, using probes that excite and emit at longer wavelengths (far-red) can sometimes reduce interference from autofluorescent compounds.[3]
Q3: The IC50 value of my acridone compound varies significantly between experiments. What are the potential reasons?
A3: Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: High passage numbers can lead to changes in cell characteristics and responses to stimuli. It is advisable to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells in each well, as this can affect the final assay readout.
-
Compound Stability: The compound may be unstable in the culture medium over the incubation period. Consider performing a time-course experiment to assess its stability.
-
Inconsistent Incubation Times: Standardize the incubation time with the compound across all experiments.
Troubleshooting Guides
Inconsistent Results in Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity. Inconsistent results can arise from various sources.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure the cell suspension is homogenous before and during plating. |
| Pipetting errors | Calibrate pipettes regularly and use a multi-channel pipette for adding reagents. | |
| Edge effects in the plate | Avoid using the outer wells or fill them with sterile PBS or media. | |
| Absorbance readings are too low | Insufficient cell number | Optimize cell seeding density to be within the linear range of the assay. |
| Short incubation time with MTT reagent | Increase the incubation time to allow for sufficient formazan (B1609692) crystal formation. | |
| Incomplete solubilization of formazan crystals | Ensure complete dissolution of crystals by gentle mixing or switching to a stronger solubilization buffer. | |
| Absorbance readings are too high | Excessive cell number | Reduce the initial cell seeding density. |
| Contamination (bacterial or yeast) | Visually inspect plates for contamination and maintain sterile techniques. | |
| Compound interferes with the assay | Compound absorbs at the same wavelength as formazan | Run a "compound only" control and subtract this background absorbance. |
| Compound directly reduces MTT | Test the compound in a cell-free system with MTT reagent to check for direct reduction. |
General Troubleshooting for Bioassays with Acridone Compounds
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no bioactivity | Poor compound solubility | Perform a solubility test in the assay buffer. Consider using a different solvent or formulation. |
| Compound degradation | Assess compound stability in the assay medium over time using techniques like HPLC. | |
| Incorrect assay choice for the mechanism of action | Acridone derivatives are known to be topoisomerase inhibitors and kinase inhibitors. Ensure your assay is suitable for these targets. | |
| High background signal | Intrinsic fluorescence of the acridone compound | Use non-fluorescent assay formats or appropriate controls to subtract background fluorescence. |
| Inconsistent results | Variability in compound stock preparation | Prepare fresh stock solutions for each experiment and ensure complete dissolution. |
| Cell line instability | Regularly check the phenotype and characteristics of your cell line. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessing Compound Solubility in Cell Culture Medium
This protocol helps determine the solubility of this compound in your experimental medium.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 650 nm)
Methodology:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, perform serial dilutions of the compound stock in DMSO.
-
In a separate 96-well plate, add the appropriate volume of complete culture medium.
-
Transfer a small, equal volume of each DMSO dilution into the corresponding wells of the plate with medium, ensuring the final DMSO concentration is consistent.
-
Include a DMSO-only control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance compared to the control indicates precipitation.
Visualizations
Signaling Pathways
Acridone derivatives have been reported to inhibit topoisomerases and various protein kinases.[4][5][6][7] The following diagrams illustrate these potential mechanisms of action.
Caption: Potential mechanism of action via topoisomerase inhibition.
Caption: Potential mechanism of action via kinase inhibition.
Experimental and Troubleshooting Workflows
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 1,3-Dihydroxy-2,4-diprenylacridone
Welcome to the technical support center for the purification of synthetic 1,3-Dihydroxy-2,4-diprenylacridone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound often results in a mixture of structurally related side-products. The most common impurities include:
-
Monoprenylated acridones: Species where only one prenyl group has been added to the acridone (B373769) core.
-
Regioisomers: Isomers with prenyl groups at different positions on the acridone skeleton.
-
O-prenylated byproducts: Compounds where the prenyl group has attached to a hydroxyl group instead of a carbon atom of the aromatic ring.
-
Unreacted starting materials: Residual amounts of the acridone precursor.
-
Degradation products: The prenyl groups can be sensitive to acidic conditions and heat, potentially leading to cyclized or rearranged byproducts.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from impurities. Due to the conjugated aromatic system, the compound and many of its impurities are UV-active and can be visualized under a UV lamp at 254 nm, appearing as dark spots on a fluorescent background.[1][2][3] For compounds that are not UV-active or for better differentiation, various chemical stains can be employed.[2] A p-anisaldehyde stain is a good general-purpose option for visualizing a wide range of functional groups.[1][4] An iodine chamber can also be used to visualize organic compounds, which will typically appear as yellow-brown spots.[3]
Q3: What is the recommended column chromatography setup for initial purification?
A3: For initial purification of the crude synthetic mixture, column chromatography using silica (B1680970) gel is a common starting point.[5] A gradient elution is generally more effective than isocratic elution for separating complex mixtures. A typical solvent system to start with is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in petroleum ether. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.
Q4: The separation of isomers by column chromatography is poor. What can I do?
A4: The separation of closely related isomers, such as regioisomers or C- vs. O-prenylated compounds, can be challenging with standard column chromatography due to their similar polarities.[6] If you are experiencing poor separation, consider the following:
-
Optimize the solvent system: A shallower gradient and a slower flow rate can improve resolution.
-
Use a different stationary phase: Consider using a stationary phase with different selectivity, such as alumina (B75360) or a bonded-phase silica gel.
-
Employ Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC with a reverse-phase column (e.g., C18) is often the most effective method.[6][7]
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization can be a viable purification technique, particularly for removing minor impurities after an initial chromatographic step. The success of recrystallization depends on finding a suitable solvent or solvent system in which the solubility of the desired compound and the impurities differ significantly with temperature. It is often a matter of empirical testing with small amounts of the product in various solvents (e.g., ethanol, methanol (B129727), acetone, ethyl acetate, and mixtures with water or hexane).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of spots on TLC plate | - Sample is too concentrated.- The compound is acidic and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of acetic or formic acid to the developing solvent to suppress ionization.[5] |
| Desired compound co-elutes with an impurity during column chromatography | - The polarity of the compound and the impurity are very similar. | - Switch to a different solvent system with different selectivity (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate).- Use a longer column or a finer mesh silica gel for better resolution.- Consider using preparative HPLC for final purification.[6] |
| Low recovery of the compound after column chromatography | - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The compound is unstable on silica gel. | - Add a small percentage of a more polar solvent like methanol to the eluent at the end of the run to wash the column.- Use a less acidic stationary phase like neutral alumina. |
| The purified compound appears to be degrading over time | - The compound may be sensitive to light, air (oxidation), or residual acid/base from the purification process. | - Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperature and protected from light.- Ensure all residual solvents and reagents are thoroughly removed. |
| Difficulty in removing a persistent, closely related impurity | - The impurity is a structural isomer that is difficult to separate by conventional methods. | - Employ preparative HPLC, which offers higher resolving power. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 100% hexane or petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the loading solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a small amount of the purified product (typically 1-5 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
Look for the presence of unexpected peaks, which may indicate impurities. The relative integration of impurity peaks compared to the product peaks can give a semi-quantitative measure of purity.
-
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Synthetic Batch of this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Column Chromatography (Hexane/EtOAc gradient) | 65 | 90-95 | 70 | Effective for removing non-polar and highly polar impurities. May not fully resolve isomeric byproducts. |
| Recrystallization (Ethanol/Water) | 90 | >98 | 85 (of the 90% pure material) | Good for a final polishing step. Requires finding an optimal solvent system. |
| Preparative HPLC (C18, Water/Acetonitrile gradient) | 90 | >99 | 90 (of the 90% pure material) | Excellent for separating closely related isomers and achieving high purity. |
Note: The data in this table is for illustrative purposes to demonstrate the potential outcomes of different purification strategies and is not derived from a specific experimental result.
Visualizations
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Dihydroxy-2,4-diprenylacridone Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,3-Dihydroxy-2,4-diprenylacridone in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Solubility and Preparation
-
Q: My this compound is not dissolving properly in my cell culture medium. What should I do?
-
A: this compound is a lipophilic compound and may have poor solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q: I observe precipitation of the compound in the culture medium after dilution from the stock solution. How can I prevent this?
-
A: Precipitation can occur if the compound's solubility limit is exceeded in the final medium. Try the following:
-
Lower the final concentration of the compound.
-
Increase the serum concentration in your medium if your experimental design allows, as serum proteins can help to solubilize lipophilic compounds.
-
Ensure thorough mixing immediately after adding the compound to the medium.
-
Perform a solubility test by preparing serial dilutions of your compound in the medium and observing for precipitation under a microscope.
-
-
2. Cytotoxicity Assays
-
Q: I am not observing any cytotoxic effects of this compound on my cancer cell line, even at high concentrations. What could be the reason?
-
A: Several factors could contribute to this:
-
Cell Line Resistance: The selected cell line may be inherently resistant to the compound. Consider testing a panel of different cell lines.
-
Incubation Time: The incubation period may be too short for the compound to induce a cytotoxic effect. Try extending the incubation time (e.g., 48 or 72 hours).
-
Compound Stability: The compound may not be stable in the culture medium for the duration of the experiment.
-
Assay Sensitivity: The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough. Consider using a more sensitive assay like a lactate (B86563) dehydrogenase (LDH) release assay or a real-time cell viability assay.
-
-
-
Q: My cytotoxicity assay results show high variability between replicate wells. What are the possible causes?
-
A: High variability can be caused by:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: As mentioned earlier, ensure the compound is fully dissolved.
-
-
3. Anti-inflammatory Assays
-
Q: I am not seeing an inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in my LPS-stimulated macrophages.
-
A: Consider the following:
-
Compound Concentration: The concentration range tested may be too low. Perform a dose-response experiment with a wider range of concentrations.
-
Pre-incubation Time: The timing of compound addition relative to the inflammatory stimulus (e.g., LPS) is crucial. Typically, cells are pre-treated with the compound for a period (e.g., 1-2 hours) before adding the stimulus.
-
Stimulus Concentration: The concentration of the inflammatory stimulus might be too high, overwhelming the inhibitory effect of the compound. Try reducing the concentration of LPS.
-
Cytotoxicity: At higher concentrations, the compound might be cytotoxic, leading to a decrease in cell number and consequently a reduction in the production of inflammatory mediators. Always perform a concurrent cytotoxicity assay to distinguish between anti-inflammatory effects and cytotoxicity.
-
-
-
Q: How can I investigate the mechanism of the anti-inflammatory action of this compound?
-
A: To elucidate the mechanism, you can investigate its effect on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][2] This can be done by measuring the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65 for NF-κB; p38, ERK, JNK for MAPK) using techniques like Western blotting or ELISA.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 48 | 25.5 ± 2.3 |
| RAW 264.7 (Macrophage) | MTT | 24 | > 50 |
| PBMC (Normal) | LDH | 24 | > 100 |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Control | - | 100 | 100 | 100 |
| Compound | 1 | 85.3 ± 5.1 | 90.1 ± 6.2 | 88.4 ± 5.9 |
| Compound | 5 | 62.7 ± 4.5 | 71.3 ± 5.8 | 68.9 ± 4.7 |
| Compound | 10 | 41.5 ± 3.9 | 52.8 ± 4.1 | 49.2 ± 3.5 |
| Compound | 25 | 25.1 ± 2.8 | 35.6 ± 3.3 | 31.7 ± 2.9 |
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
Visualizations
Caption: Workflow for cellular assays of this compound.
Caption: Potential mechanism of action via NF-κB and MAPK pathways.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways is involved in the inhibition of lipopolysaccharide-induced inflammation and oxidative reactions by morroniside in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing cytotoxicity of 1,3-Dihydroxy-2,4-diprenylacridone with other acridones
For Researchers, Scientists, and Drug Development Professionals
Acridone (B373769) alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in oncology research due to their potential as anticancer agents. Their planar structure allows them to intercalate with DNA and inhibit key enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various acridone derivatives against different cancer cell lines, supported by experimental data from published studies.
Comparative Cytotoxicity of Acridone Derivatives
The cytotoxic activity of acridone alkaloids can vary significantly based on the substitutions on the acridone core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several acridone derivatives against various cancer cell lines, offering a quantitative comparison of their potency.
| Acridone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Buxifoliadine E | HepG2 (Hepatoblastoma) | 41.36 | [4] |
| LNCaP (Prostate Cancer) | 43.10 | [4] | |
| HT29 (Colorectal Cancer) | 64.60 | [4] | |
| SHSY5Y (Neuroblastoma) | 96.27 | [4] | |
| Citbismine-B | HL-60 (Leukemia) | 53.8 ± 0.8 | [5] |
| Citbismine-E | HL-60 (Leukemia) | 38.9 ± 0.5 | [5] |
| Glycomontamine A | NALM-6 (Leukemia) | 16.5 | [6] |
| Hela (Cervical Cancer) | 17.6 | [6] | |
| Glycomontamine B | NALM-6 (Leukemia) | 9.3 | [6] |
| T47D (Breast Cancer) | 17.4 | [6] | |
| Compound 8f (N10-substituted acridone) | MCF-7 (Breast Cancer) | 4.72 | [7] |
| MDA-MB-231 (Breast Cancer) | 5.53 | [7] | |
| Compound 14 (fluoro acridone) | SW 1573 (Non-small cell lung cancer) | High | [8] |
| Normelicopidine | PC-3M (Prostate Cancer) | 12.5 µg/mL | [9] |
| LNCaP (Prostate Cancer) | 21.1 µg/mL | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of acridone derivatives is predominantly carried out using colorimetric assays such as the MTT or SRB assay. These assays measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a standard method for assessing the metabolic activity of cells, which is an indicator of their viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the acridone derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[1]
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After the incubation period, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizing Experimental and Biological Processes
To better understand the workflow of cytotoxicity testing and the potential mechanisms of action of acridone compounds, the following diagrams are provided.
Caption: A typical workflow for evaluating the cytotoxicity of acridone compounds in vitro.
Caption: A simplified diagram of potential signaling pathways affected by acridone derivatives.
Mechanism of Action
The anticancer activity of many acridone derivatives is attributed to their ability to interfere with fundamental cellular processes. The planar aromatic structure of the acridone core allows these molecules to intercalate between the base pairs of DNA, leading to a cascade of events that can culminate in apoptosis.[1][3] Furthermore, some acridones have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1]
Recent studies have also begun to elucidate the role of acridones in modulating cellular signaling pathways. For instance, buxifoliadine E has been shown to inhibit the proliferation of cancer cells by suppressing the ERK (extracellular signal-regulated kinase) pathway.[10] Other derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).[5]
Conclusion
The available data clearly indicate that acridone alkaloids represent a promising class of compounds for the development of novel anticancer therapies. The cytotoxic potency of these molecules is highly dependent on their substitution patterns, which influences their interaction with biological targets and their overall pharmacological profile. While data on 1,3-Dihydroxy-2,4-diprenylacridone is currently lacking, the comparative analysis of other acridone derivatives provides a solid foundation for future research in this area. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
validation of 1,3-Dihydroxy-2,4-diprenylacridone's anticancer activity in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of a representative acridone (B373769) derivative, the imidazoacridinone C-1311, against established standard-of-care chemotherapeutic agents. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Executive Summary
Acridone derivatives represent a promising class of heterocyclic compounds with potent anticancer properties. Their mechanism of action often involves DNA intercalation and inhibition of topoisomerase, leading to cell cycle arrest and apoptosis. This guide focuses on the imidazoacridinone C-1311, which has demonstrated significant in vivo antitumor activity in preclinical models of colon cancer. Its efficacy is compared against standard chemotherapeutic drugs, providing a benchmark for its potential clinical utility.
Comparative Efficacy of C-1311 and Standard-of-Care Agents
The following tables summarize the quantitative data from in vivo studies, comparing the antitumor effects of C-1311 with standard chemotherapeutic agents in relevant cancer xenograft models.
Table 1: Antitumor Activity of Imidazoacridinone C-1311 in Colon Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| HT29 Human Colon Carcinoma | C-1311 | 50 mg/kg | Intraperitoneal | 57 | [1][2] |
| HT29 Human Colon Carcinoma | C-1311 | 100 mg/kg | Intraperitoneal | 77 | [1][2] |
| MAC29 Murine Colon Adenocarcinoma | C-1311 | 100 mg/kg | Intraperitoneal | Significant delay (P < 0.01) | [2] |
Table 2: Antitumor Activity of Standard-of-Care Agents in Similar In Vivo Models
| Cancer Model | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| HT29 Human Colon Carcinoma | Paclitaxel (B517696) | Not specified | Not specified | 17 (intraperitoneal site) | [1] |
| A549 Lung Tumor Xenograft | Cisplatin | 1 mg Pt/kg | Not specified | 54 | [3] |
| Human Breast Carcinoma Xenografts (MCF-7, MX-1) | Paclitaxel | 20 mg/kg | Intraperitoneal | Significant antitumor activity | [4] |
| Human Breast Carcinoma Xenografts (R-27, MX-1) | Doxorubicin (B1662922) | 8 mg/kg | Intravenous | Additive/synergistic with Docetaxel (B913) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Xenograft Studies for C-1311
-
Animal Model: Athymic nude mice (NCR-Nu) are used for the study.[6]
-
Cell Line and Tumor Implantation: HT29 human colon adenocarcinoma cells are cultured and subsequently implanted subcutaneously into the flanks of the mice.[2]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. C-1311 is administered as a single intraperitoneal (i.p.) bolus at doses of 50 mg/kg and 100 mg/kg.[2] The control group receives a vehicle control (normal saline).[2]
-
Monitoring and Endpoints: Tumor growth is monitored by measuring tumor volume regularly. The primary endpoint is tumor growth delay or inhibition, calculated as the percentage difference in tumor volume between treated and control groups.[2]
Standard-of-Care In Vivo Xenograft Protocols
-
Cisplatin in Lung Cancer Xenograft:
-
Animal Model: Nude mice bearing A549 lung tumor xenografts.
-
Treatment: Cisplatin is administered at a dose of 1 mg Pt/kg.
-
Monitoring: Tumor growth inhibition is measured and compared to a vehicle-treated control group.[3]
-
-
Paclitaxel in Breast Cancer Xenograft:
-
Doxorubicin in Breast Cancer Xenograft:
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of C-1311 and a typical experimental workflow for in vivo anticancer studies.
Caption: Proposed mechanism of action for the imidazoacridinone C-1311.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. Comparative cytotoxicity of C-1311 in colon cancer in vitro and in vivo using the hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of the imidazoacridinone C1311 in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Diprenylated Acridone Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of diprenylated acridone (B373769) derivatives, highlighting their structure-activity relationships (SAR) as potent anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising anticancer properties.[1] Among these, diprenylated acridone derivatives, particularly those isolated from plants of the Rutaceae family, such as Atalantia monophylla, have demonstrated notable cytotoxicity against various cancer cell lines.[2][3] The presence and positioning of prenyl groups on the acridone scaffold play a crucial role in their biological activity, making the study of their SAR essential for the development of novel and more effective cancer therapeutics.
Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of diprenylated acridone derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The table below summarizes the IC50 values of several diprenylated acridone derivatives against a panel of human cancer cell lines, offering a clear comparison of their performance.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Buxifoliadine E | Prenylated Acridone | LNCaP (Prostate) | 43.10 | [2] |
| HepG2 (Hepatoma) | 41.36 | [2] | ||
| HT29 (Colon) | 64.60 | [2] | ||
| SH-SY5Y (Neuroblastoma) | 96.27 | [2] | ||
| Cycloataphylline A | Prenylated Acridone | MOLT-3 (Leukemia) | 8.0 | [4] |
| N-methylbuxifoliadine E | Prenylated Acridone | MOLT-3 (Leukemia) | 5.4 | [4] |
| Atalantiaphylline G | Prenylated Acridone | MOLT-3 (Leukemia) | 9.8 | [4] |
| Atalaphyllidine | Prenylated Acridone | Not specified | - | [4] |
| Compound 8a | Synthetic Acridone | CCRF-CEM (Leukemia) | Potent | [1] |
Key Observations from the Data:
-
Cell Line Specificity: The cytotoxic effects of these compounds vary significantly across different cancer cell lines. For instance, Buxifoliadine E shows the highest potency against HepG2 and LNCaP cells.[2]
-
Potency of N-methylation and Cyclization: N-methylbuxifoliadine E and Cycloataphylline A exhibit potent activity against the MOLT-3 leukemia cell line, with IC50 values in the low micromolar range, suggesting that N-methylation and the presence of a cyclized prenyl group can enhance cytotoxicity.[4]
Structure-Activity Relationship Insights
The relationship between the chemical structure of diprenylated acridone derivatives and their anticancer activity is a critical aspect of drug design. Key structural features influencing their potency include:
-
Prenylation: The presence of prenyl groups is generally associated with enhanced cytotoxic activity. These lipophilic moieties may facilitate the compound's interaction with cellular membranes and intracellular targets.
-
Hydroxylation: The number and position of hydroxyl groups on the acridone ring can influence the antioxidant and cytotoxic properties of the derivatives.[3]
-
Cyclization of Prenyl Groups: Cyclization of the prenyl side chains can impact the molecule's rigidity and conformation, which in turn affects its binding affinity to biological targets and overall cytotoxicity.[4]
-
N-substitution: Modification at the nitrogen atom of the acridone core, such as N-methylation, has been shown to modulate the biological activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used in the evaluation of diprenylated acridone derivatives.
Cytotoxicity Assays (WST-8/MTT)
These colorimetric assays are widely used to assess the effect of a compound on cell proliferation and viability.
Principle: The assay is based on the reduction of a tetrazolium salt (WST-8 or MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the diprenylated acridone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition: After the incubation period, the WST-8 or MTT reagent is added to each well.
-
Incubation: The plate is incubated for an additional 1-4 hours to allow for the formation of the formazan product.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways, such as the ERK pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total ERK and phosphorylated ERK).
Protocol:
-
Cell Lysis: After treatment with the acridone derivative, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizing the Mechanisms and Workflows
To better understand the logical relationships and experimental processes involved in the study of diprenylated acridone derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anticancer drug discovery using acridone derivatives.
Caption: Proposed mechanism of action of Buxifoliadine E via inhibition of the ERK signaling pathway.
Conclusion and Future Directions
Diprenylated acridone derivatives represent a promising class of natural products with significant potential for development as anticancer agents. The structure-activity relationship studies highlight the importance of the prenyl groups, their modifications, and substitutions on the acridone core for optimizing cytotoxic activity. Further research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action and in vivo efficacy. The detailed experimental protocols and visual guides provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atalantiaphyllines A-G, prenylated acridones from Atalantia monophylla DC. and their aromatase inhibition and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 1,3-Dihydroxy-2,4-diprenylacridone: A Comparative Guide for Researchers
While direct experimental evidence for the molecular target of 1,3-Dihydroxy-2,4-diprenylacridone remains to be elucidated, its structural class—acridone (B373769) derivatives—points towards a strong potential for anticancer activity through interaction with nucleic acids and associated enzymes. This guide provides a comparative analysis of the likely molecular targets and biological activities of this compound class, drawing on experimental data from well-characterized acridone derivatives and related compounds.
Acridone derivatives are a class of heterocyclic compounds known for their planar structure, which is conducive to intercalating into DNA and stabilizing secondary DNA structures like G-quadruplexes. These interactions can disrupt fundamental cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy. This guide will compare the performance of acridone derivatives based on their primary mechanisms of action: G-quadruplex stabilization and DNA intercalation/topoisomerase inhibition.
Comparison of Acridone Derivatives and Analogs by Mechanism of Action
To provide a clear comparison, we will examine representative compounds for each major mechanism of action associated with the acridone scaffold.
Table 1: Comparison of G-Quadruplex Stabilizing Acridone Derivatives
| Compound | Target G-Quadruplex | Binding Affinity (Kd) | Cytotoxicity (IC50) | Cell Line(s) |
| AcridPyMe | MYC oncogene | 1.86 µM[1] | ~5 µM | PanC-1 (Pancreatic)[1] |
| Telomeric | Not specified | ~10 µM | MIA PaCa-2 (Pancreatic)[1] | |
| BRACO-19 | Telomeric | 5.6 x 10-6 M[2] | Not specified | Not specified |
| c-kit1 | Not specified | Not specified | Not specified |
Table 2: Comparison of DNA Intercalating and Topoisomerase Inhibiting Compounds
| Compound | Primary Mechanism | Cytotoxicity (GI50) | Cell Line(s) |
| Amonafide | DNA Intercalation, Topoisomerase II Inhibition | See NCI-60 Data Below | Various |
| Mitoxantrone | DNA Intercalation, Topoisomerase II Inhibition | See NCI-60 Data Below | Various |
Table 3: NCI-60 Growth Inhibition Data for Amonafide and Mitoxantrone (Selected Cell Lines)
| Cell Line | Amonafide (GI50, µM) | Mitoxantrone (GI50, µM) |
| Leukemia | ||
| CCRF-CEM | 0.033 | 0.002 |
| K-562 | 0.041 | 0.004 |
| Non-Small Cell Lung Cancer | ||
| NCI-H460 | 0.052 | 0.003 |
| Colon Cancer | ||
| HCT-116 | 0.045 | 0.003 |
| Breast Cancer | ||
| MCF7 | 0.062 | 0.004 |
| MDA-MB-231 | Not available | 0.005 |
| Prostate Cancer | ||
| PC-3 | 0.071 | 0.006 |
| Ovarian Cancer | ||
| OVCAR-3 | 0.083 | 0.005 |
Data is presented as GI50, the concentration causing 50% growth inhibition, from the NCI-60 database.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel acridone derivatives like this compound.
G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is used to determine the ability of a compound to bind and stabilize G-quadruplex DNA structures by measuring the displacement of a fluorescent probe.
Materials:
-
G-quadruplex-forming oligonucleotide (e.g., from the promoter region of an oncogene like c-MYC or human telomeric repeats)
-
Thiazole Orange (TO) fluorescent probe
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Test compound (e.g., AcridPyMe)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a solution of the G-quadruplex DNA in the assay buffer and anneal it by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Add the annealed G-quadruplex DNA and Thiazole Orange to the wells of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 15 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Thiazole Orange (e.g., 501 nm excitation, 521 nm emission).
-
The displacement of TO by the test compound will result in a decrease in fluorescence. The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is a measure of its binding affinity.
Topoisomerase II Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (e.g., Amonafide)
-
Loading dye
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Set up reaction tubes containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add Topoisomerase IIα to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase II activity will be indicated by the persistence of the supercoiled DNA band.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PanC-1, MIA PaCa-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of acridone derivatives stems from their ability to interfere with critical cellular processes. The following diagrams illustrate the proposed mechanisms of action.
Caption: G-Quadruplex Stabilization by Acridone Derivatives.
Caption: DNA Intercalation and Topoisomerase II Inhibition.
Conclusion
Based on the available evidence for the acridone class of compounds, it is highly probable that this compound exerts its biological effects through interaction with nucleic acids. The provided comparative data and experimental protocols offer a framework for researchers to investigate its specific molecular target and to benchmark its performance against other well-characterized compounds. Further studies are warranted to fully elucidate the mechanism of action of this particular natural product and to explore its potential as a therapeutic agent.
References
Comparative Analysis of the Antioxidant Potential of 1,3-Dihydroxy-2,4-diprenylacridone and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 1,3-Dihydroxy-2,4-diprenylacridone against the well-established antioxidant standards, Vitamin C and Trolox. Due to the limited availability of direct experimental data for this compound, this analysis utilizes data from its close structural analog, Citrusinine II (1,3-dihydroxy-2-methoxy-10-methylacridone), to provide a substantive comparison. This guide includes a summary of quantitative antioxidant activity, detailed experimental protocols for common antioxidant assays, and visualizations of a key signaling pathway and experimental workflow.
Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of acridone (B373769) derivatives and standard antioxidants is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Source |
| Citrusinine II (analog of this compound) | ABTS | 19.98 | [1] |
| Vitamin C (Ascorbic Acid) | DPPH | ~10 - 50 | [2] |
| ABTS | ~5 - 50 | [3] | |
| Trolox | DPPH | ~3 - 65 | [1][4] |
| ABTS | ~2 - 45 | [1][5] |
Note: IC50 values for Vitamin C and Trolox can vary depending on the specific experimental conditions of the assay. The values presented represent a range found in the literature. The antioxidant activity of acridone alkaloids, including Citrusinine II, has been shown to be moderate to good.[1] The presence of hydroxyl groups on the acridone ring is believed to contribute significantly to their radical scavenging ability.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of antioxidant activity studies. Below are generalized protocols for the DPPH and ABTS assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound or its analog) dissolved in a suitable solvent (e.g., methanol, DMSO) to various concentrations.
-
Standard antioxidants (Vitamin C, Trolox) for positive control.
-
Methanol or ethanol (B145695) as a blank.
-
96-well microplate or cuvettes.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
Add a specific volume of the test compound or standard solution to a well or cuvette.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
The reaction mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound and standards at various concentrations.
-
Ethanol or phosphate-buffered saline (PBS) for dilution.
-
96-well microplate or cuvettes.
-
Spectrophotometer.
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).
-
A specific volume of the diluted test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at the corresponding wavelength (e.g., 734 nm).
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for evaluating antioxidant potential.
References
Unveiling the Multifaceted Mechanisms of Acridone Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acridone (B373769) alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While the specific mechanism of action for every acridone derivative is not always fully elucidated, this guide provides a comparative overview of two prominent mechanisms through which these compounds are known to exert their effects: Topoisomerase II poisoning and Acetylcholinesterase inhibition . This guide will use Amsacrine, a well-studied acridone, as a prime example of a topoisomerase II inhibitor and a representative acridone derivative for acetylcholinesterase inhibition to illustrate these distinct modes of action.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data for representative acridone derivatives, showcasing their potency in different biological assays.
| Compound | Assay Type | Target | IC50 Value (µM) | Cell Line/Enzyme Source |
| Amsacrine (m-AMSA) | Topoisomerase II DNA Cleavage Assay | Topoisomerase IIα | ~5-10* | Human |
| Acridone Derivative (AAM7) | Acetylcholinesterase Inhibition | Acetylcholinesterase | 0.039** | Electrophorus electricus |
*Note: The IC50 for Amsacrine in a DNA cleavage assay represents the concentration required to induce a significant increase in cleaved DNA-topoisomerase II complexes, rather than a direct enzymatic inhibition IC50. The value is an approximation based on typical experimental results. **Note: The IC50 value for the acridone derivative AAM7 is presented as a potent example from recent studies.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Topoisomerase II DNA Cleavage Assay
This assay is designed to determine if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA strand breaks.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA Cleavage Buffer (10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)
-
Test compound (e.g., Amsacrine) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium Dodecyl Sulfate (SDS) solution (10%)
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing the DNA cleavage buffer, supercoiled plasmid DNA (final concentration ~10 nM), and human topoisomerase IIα (final concentration ~20 nM).
-
Add the test compound at various concentrations to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complexes by adding SDS to a final concentration of 1%.
-
Digest the protein by adding Proteinase K and incubating at 50°C for 30 minutes.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II-mediated DNA cleavage.[2][3]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for inhibitors of acetylcholinesterase (AChE).[4][5]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (acridone derivative) dissolved in a suitable solvent
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the pre-incubation. Allow the inhibitor to interact with the enzyme for a set period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][6]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of Topoisomerase II poisoning by Amsacrine.
Caption: Mechanism of Acetylcholinesterase inhibition by an acridone derivative.
Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
References
- 1. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
reproducibility of the biological effects of 1,3-Dihydroxy-2,4-diprenylacridone
A Comparative Guide to the Biological Effects of Acridone (B373769) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of biological effects is a cornerstone of preclinical research and drug development. While specific data on the reproducibility of 1,3-Dihydroxy-2,4-diprenylacridone is not extensively documented in publicly available literature, a comprehensive analysis of the broader acridone class of compounds provides a strong foundation for understanding their potential biological activities and the methodologies to assess them. Acridone derivatives are a well-studied class of heterocyclic compounds renowned for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] This guide provides a comparative overview of the biological effects of various acridone derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of future research in this area.
The planar structure of acridones allows them to intercalate with DNA and inhibit key enzymes such as topoisomerases, which are crucial for DNA replication and transcription.[3][4] These mechanisms are central to their anticancer properties. Furthermore, modifications to the acridone scaffold have led to the development of derivatives with potent antimicrobial and antifungal activities.[5][6]
Anticancer Activity of Acridone Derivatives
The anticancer potential of acridone derivatives has been extensively investigated against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for several acridone derivatives against various cancer cell lines, demonstrating the range of potencies observed within this class of compounds.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1i (iodobenzoic moiety) | A549 (Lung Adenocarcinoma) | 14.87 | [4] |
| HT-29 (Colorectal Adenocarcinoma) | 5.90 | [4] | |
| APZ7 (chlorobenzene and pyrrole (B145914) ring) | MCF-7 (Breast Cancer) | 46.40 (µg/ml) | [7] |
| AP10 (chlorobenzene and pyridine (B92270) moiety) | MCF-7 (Breast Cancer) | 59.42 (µg/ml) | [7] |
| AMTAC-19 (spiro-acridine) | HCT-116 (Colorectal Carcinoma) | 10.35 | [8] |
| Compound 4e | HeLa (Cervical Cancer) | 14.75 | [8] |
| A549 (Lung Cancer) | 17.75 | [8] | |
| Compound 8f (N10-substituted) | MCF-7 (Breast Cancer) | 4.72 | [9] |
| MDA-MB-231 (Breast Cancer) | 5.53 | [9] | |
| AcridPyMe | MIA PaCa-2 (Pancreatic Cancer) | 72.69 | [10] |
| DL-08 (acridine-thiosemicarbazone) | B16-F10 (Melanoma) | 14.79 | [11] |
Experimental Protocols for Anticancer Activity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the acridone derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the acridone derivative for a specified time.
-
Cell Harvesting: Adherent cells are trypsinized, and all cells (including floating) are collected by centrifugation.
-
Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Acridone derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the direct interaction with DNA. Their planar aromatic structure allows them to intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Many acridone derivatives are also potent inhibitors of topoisomerase I and II, enzymes that are essential for resolving DNA topological problems during replication and transcription.[12][13] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and subsequent cell death.
Beyond direct DNA damage, acridone derivatives can modulate intracellular signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are often hyperactivated in cancer cells.[9][14] Inhibition of these pathways can lead to the induction of apoptosis.
Antimicrobial and Antifungal Activity of Acridone Derivatives
Several acridone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Quantitative Comparison of Antimicrobial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative acridone derivatives against various microorganisms.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| N10-acetyl-3,4-dimethylacridone (Compound 3) | Pseudomonas aeruginosa | 100,000 | [5] |
| Escherichia coli | 150,000 | [5] | |
| Staphylococcus aureus | 200,000 | [5] | |
| Candida albicans | 250,000 | [5] | |
| Acridone M14 | Candida spp. | 7.81-31.25 | [6] |
| Dermatophytes | 7.81-31.25 | [6] | |
| Compound 4f (acridone-1,2,3-triazole) | Staphylococcus aureus | 12.3 | [15] |
| Klebsiella pneumoniae | 56.6 | [15] | |
| Compound 4g (acridone-1,2,3-triazole) | Escherichia coli | 36.6 | [15] |
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The acridone derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Activity Screening
Conclusion
While the specific biological effects of this compound require direct experimental investigation to ascertain their reproducibility, the broader class of acridone derivatives demonstrates consistent and potent anticancer, antimicrobial, and antifungal activities. The established mechanisms of action, primarily involving DNA intercalation and topoisomerase inhibition, provide a solid framework for understanding their therapeutic potential. The standardized and well-documented experimental protocols, such as the MTT assay and broth microdilution method, are crucial for ensuring the reproducibility and comparability of findings across different studies. This guide serves as a valuable resource for researchers by providing a comparative analysis of existing data and detailed methodologies, thereby facilitating further exploration and development of acridone-based therapeutic agents.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new acridone with antifungal properties against Candida spp. and dermatophytes, and antibiofilm activity against C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
Navigating the Research Landscape: The Challenge of Cross-Validating 1,3-Dihydroxy-2,4-diprenylacridone's Bioactivity
For researchers, scientists, and professionals in drug development, the comprehensive evaluation of a compound's efficacy and mechanism of action across various cell lines is a cornerstone of preclinical research. This guide endeavors to provide a comparative analysis of the activity of 1,3-Dihydroxy-2,4-diprenylacridone. However, a thorough review of existing scientific literature reveals a significant scarcity of specific experimental data for this particular compound.
The Landscape of Acridone (B373769) Derivatives in Cancer Research
Acridone and its derivatives represent a class of heterocyclic compounds that have garnered considerable attention for their potential as anticancer agents.[1][2] The planar structure of the acridine (B1665455) core is a key feature that allows these molecules to function as DNA intercalators, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[1][3] Furthermore, several acridone derivatives have been identified as inhibitors of critical enzymes involved in cell proliferation, such as topoisomerases.[1][3]
The anticancer activity of various synthetic acridone derivatives has been evaluated against a wide range of human cancer cell lines, with some compounds demonstrating significant antiproliferative effects.[4] For instance, certain novel acridone derivatives have shown potent activity against panels of cancer cell lines, including those of the colon, breast, and glioblastoma.[5] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis.[5]
The Uncharted Territory of this compound
Despite the promising bioactivity of the acridone scaffold, specific and detailed experimental data on this compound remains elusive. To construct a comprehensive comparison guide as intended, the following data points would be essential:
-
Quantitative Bioactivity Data: A summary of 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values across a panel of diverse cancer cell lines (e.g., lung, breast, colon, leukemia) and ideally, a comparison with normal, non-cancerous cell lines to assess selectivity.
-
Detailed Experimental Protocols: Methodologies for key assays such as cell viability (e.g., MTT, SRB), apoptosis induction (e.g., Annexin V/PI staining, caspase activity), and cell cycle analysis (e.g., flow cytometry).
-
Elucidated Signaling Pathways: Identification of the molecular pathways modulated by the compound, which could involve key regulators of cell proliferation, survival, and death.
Without such published data, a direct comparison of this compound's performance against other alternatives and the creation of detailed visualizations of its specific mechanisms are not feasible at this time.
Future Directions and the Path Forward
The absence of data highlights a gap in the current body of scientific knowledge. For researchers interested in this specific acridone derivative, the path forward would involve initiating foundational in vitro studies. A logical experimental workflow to characterize the bioactivity of this compound is proposed below.
Caption: Proposed experimental workflow for the initial characterization of a novel compound's anticancer activity.
This workflow outlines a systematic approach, starting from initial screening against a broad panel of cell lines to determine potency and culminating in more detailed mechanistic studies to understand how the compound exerts its effects.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
synergistic effects of 1,3-Dihydroxy-2,4-diprenylacridone with chemotherapy drugs
An Objective Comparison Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds when combined with conventional chemotherapy. Curcumin (B1669340), a polyphenol extracted from the rhizome of Curcuma longa, has emerged as a promising candidate in this arena. Its established anti-inflammatory, antioxidant, and anti-cancer properties, coupled with a favorable safety profile, make it an ideal subject for combination therapy research. This guide provides a comprehensive comparison of the synergistic effects of curcumin with various chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Analysis of Synergistic Effects
The synergy between curcumin and chemotherapy drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic interactions observed in various cancer cell lines.
Curcumin and Doxorubicin (B1662922)
| Cancer Cell Line | Drug Ratio (Curcumin:Doxorubicin) | Combination Index (CI) | Key Findings | Reference |
| MCF-7 (Breast Cancer) | 1:1 (molar ratio) | 0.46 ± 0.06 | Strong synergy, with a 7-fold dose reduction for doxorubicin.[1] | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1:1 (molar ratio) | Strongly Synergistic | Significant enhancement of doxorubicin-induced apoptosis. | |
| Doxorubicin-Resistant Cancer Cells | Varies | Synergistic | Curcumin can decrease the expression of MDR-1, increasing intracellular doxorubicin accumulation.[2] | [2] |
Curcumin and Cisplatin (B142131)
| Cancer Cell Line | Drug Ratio (Curcumin:Cisplatin) | Combination Index (CI) | Key Findings | Reference |
| A549 (Lung Cancer) | Varies | Synergistic | Curcumin enhances cisplatin-induced cell death by modulating signaling pathways. | |
| Ovarian Cancer Cells | Varies | Synergistic | Overcomes cisplatin resistance by downregulating survival pathways. | |
| Human Melanoma Cells | Varies | Synergistic and Additive | The combination of cisplatin and other natural compounds like osthole (B1677514) showed desirable synergistic interactions.[3] | [3] |
Curcumin and Paclitaxel (B517696)
| Cancer Cell Line | Drug Ratio (Curcumin:Paclitaxel) | Combination Index (CI) | Key Findings | Reference |
| Prostate Cancer Cells | Varies | Synergistic | Combined treatment leads to enhanced G2/M cell cycle arrest and apoptosis. | |
| Breast Cancer Cells | Varies | Synergistic | Curcumin improves the efficacy of paclitaxel by inhibiting pro-survival signaling. | |
| Ovarian Cancer Cells | Varies | Synergistic | Laulimalide (B1674552) and its analogues, another class of natural compounds, act synergistically with paclitaxel.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the synergistic effects of curcumin and chemotherapy drugs.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)
Objective: To determine the cytotoxic effects of individual drugs and their combination, and to quantify the synergy.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of curcumin, the chemotherapy drug, and their combination at a constant molar ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the individual drugs and their combination.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Methodology:
-
Cell Treatment: Treat cells with curcumin, the chemotherapy drug, and their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of curcumin with chemotherapy often arise from its ability to modulate multiple signaling pathways that are dysregulated in cancer.
Inhibition of Pro-Survival Pathways
Curcumin can sensitize cancer cells to chemotherapy by inhibiting key pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK. By downregulating these pathways, curcumin reduces the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and survival factors, thereby lowering the threshold for chemotherapy-induced apoptosis.
Overcoming Drug Resistance
A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1). Curcumin has been shown to downregulate the expression of P-gp, thereby increasing the intracellular accumulation and efficacy of chemotherapy drugs in resistant cancer cells.[2]
Conclusion
The presented data strongly support the synergistic interaction of curcumin with various chemotherapy drugs. By targeting multiple signaling pathways and mechanisms of drug resistance, curcumin can enhance the therapeutic efficacy of conventional treatments, potentially allowing for dose reduction and mitigation of side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combination strategies in cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of more effective cancer therapies.
References
- 1. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential synergistic effects of palbociclib and doxorubicin on doxorubicin-resistant cancer cells with diverse tumor origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laulimalide and synthetic laulimalide analogues are synergistic with paclitaxel and 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,3-Dihydroxy-2,4-diprenylacridone: A Procedural Guide
For Immediate Reference: Treat 1,3-Dihydroxy-2,4-diprenylacridone as a hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), researchers and laboratory personnel must handle this compound with caution, assuming it possesses hazardous properties similar to related acridone (B373769) compounds, which are known to be irritants and potentially harmful.[1][2]
Proper disposal is not merely a matter of compliance but a critical component of laboratory safety and environmental responsibility. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with the acridone chemical class, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3][4] Do not dispose of this chemical down the drain or in regular solid waste. [5][6]
-
Waste Characterization: Since a specific SDS is unavailable, the compound must be treated as hazardous chemical waste. Do not mix it with other waste streams to prevent unforeseen chemical reactions.[3][7]
-
Containerization:
-
If possible, store the waste in its original container.[8][9]
-
If the original container is not available or compromised, use a new, clean, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition.[3][4]
-
Do not fill the container to more than 90% capacity to allow for expansion.[9]
-
-
Labeling:
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The date when the container was first used for waste accumulation.
-
A clear statement of the potential hazards (e.g., "Irritant," "Handle with Caution," "Toxicity Unknown").
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the waste is segregated from incompatible materials such as strong oxidizing agents, bases, and acids.[10]
-
-
Arranging for Disposal:
Hazard Profile of Structurally Related Compounds
To provide context on the potential hazards of this compound, the following table summarizes the known hazards of the parent compound, acridone, and other similar chemicals.
| Hazard Classification | 9(10H)-Acridone | Acridine | General Acridone Derivatives |
| Acute Oral Toxicity | Harmful if swallowed[1] | May be toxic by ingestion[11][12] | Generally considered harmful |
| Skin Irritation | Causes skin irritation[1][2] | May irritate skin[11][12] | Often causes skin irritation |
| Eye Irritation | Causes serious eye irritation[1][2] | May irritate eyes[11][12] | Often causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation[1] | May irritate mucous membranes[11] | May cause respiratory irritation |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 1,3-Dihydroxy-2-4-diprenylacridone
Immediate Safety and Handling Precautions
All operations involving 1,3-Dihydroxy-2,4-diprenylacridone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] A comprehensive understanding of the potential hazards is crucial before commencing any work.
Personal Protective Equipment (PPE):
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles that may cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may cause irritation.[2][3] |
| Body Protection | Fully buttoned lab coat | Protects against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a chemical fume hood | Necessary to prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow:
First Aid Procedures:
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.[1][2]
Waste Segregation and Disposal:
The following diagram illustrates the correct waste segregation and disposal process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
